ent-Kaurane-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15+,16?,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMZVZSBORMZSD-NOBNKJFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation and Biological Significance of ent-Kaurane Diterpenoids from Medicinal Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ent-kaurane diterpenoids, a significant class of natural products with promising therapeutic potential. We will explore their natural sources, detail comprehensive experimental protocols for their isolation and purification from medicinal plants, present quantitative data on extraction yields, and illustrate a key signaling pathway associated with their biological activity.
Natural Sources of ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids are predominantly found in the plant kingdom, with a notable abundance in the Lamiaceae family, particularly within the genus Isodon.[1][2][3] Species such as Isodon rubescens, Isodon eriocalyx, and Isodon japonica are well-documented sources of these compounds.[4] Other plant genera known to produce ent-kaurane diterpenoids include Croton, Pteris, Nouelia, and Fritillaria.
Table 1: Prominent ent-Kaurane Diterpenoids and Their Medicinal Plant Sources
| ent-Kaurane Diterpenoid | Medicinal Plant Source(s) | Plant Family | Reference(s) |
| Oridonin | Isodon rubescens, Isodon japonica | Lamiaceae | [4][5][6][7] |
| Ponicidin | Isodon rubescens | Lamiaceae | [8] |
| Eriocalyxin B | Isodon eriocalyx | Lamiaceae | |
| Enmein | Isodon japonicus | Lamiaceae | |
| Atractyligenin | Not specified in search results | Not specified |
Isolation and Purification of ent-Kaurane Diterpenoids
The isolation of ent-kaurane diterpenoids from plant material is a multi-step process involving extraction, fractionation, and purification. The following sections provide detailed experimental protocols for these key stages.
Extraction
The initial step involves the extraction of the desired compounds from the dried and powdered plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.
Table 2: Comparison of Extraction Methods for ent-Kaurane Diterpenoids
| Extraction Method | Solvent System | Plant Material | Key Parameters | Yield of Crude Extract | Reference(s) |
| Maceration | 95% Ethanol | Isodon rubescens | Room temperature, 3 x 24h | Not specified | [7] |
| Soxhlet Extraction | 95% Ethanol | Isodon spp. | 60-80°C, 6-8h | Not specified | |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Isodon henryi | 40 kHz, 30 min | Not specified | [3] |
Experimental Protocol: Ethanol Extraction of Isodon rubescens
-
Plant Material Preparation: Air-dry the aerial parts of Isodon rubescens at room temperature and grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Repeated Extraction: Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. Combine the crude extracts.
Fractionation and Purification
The crude extract is a complex mixture of compounds. Fractionation and purification are essential to isolate the target ent-kaurane diterpenoids. Column chromatography is a widely used technique for this purpose.
Experimental Protocol: Isolation of Oridonin using Column Chromatography and High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the isolation of oridonin from Isodon rubescens.[5][6][7]
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Sample Loading: Dissolve the crude ethanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone. Collect fractions of 50 mL each.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v). Combine the fractions containing the target compound (oridonin).
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Purification):
-
Apparatus: A preparative HSCCC instrument.
-
Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane:ethyl acetate:methanol:water (1:2:1:2, v/v/v).[7] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.
-
HSCCC Operation:
-
Fill the column with the stationary phase (upper phase).
-
Rotate the column at a set speed (e.g., 800 rpm).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the partially purified oridonin fraction (dissolved in a small volume of the mobile phase).
-
Continuously monitor the effluent with a UV detector at 239 nm.[8]
-
Collect the fractions corresponding to the oridonin peak.
-
-
Yield and Purity: From 200 mg of the crude sample loaded onto the CCC, approximately 120 mg of oridonin with a purity of 97.8% can be obtained.[7] From 100 mg of a crude extract, 40.6 mg of oridonin with a purity of 73.5% can be obtained in a single HSCCC step.[5][6]
-
Recrystallization
The final step in obtaining highly pure ent-kaurane diterpenoids is often recrystallization.
Experimental Protocol: Recrystallization of Oridonin
-
Solvent Selection: Choose a suitable solvent or solvent system in which oridonin is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., methanol-water or ethanol-water).
-
Dissolution: Dissolve the purified oridonin in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator under vacuum to obtain pure oridonin.
Visualizing the Isolation Workflow and a Key Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating ent-kaurane diterpenoids and a key signaling pathway affected by these compounds.
Many ent-kaurane diterpenoids exhibit significant cytotoxic activity against various cancer cell lines. One of the key mechanisms underlying this activity is the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, isolation, and a key biological activity of ent-kaurane diterpenoids. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The potent and diverse biological activities of these compounds, particularly their anticancer effects, underscore their potential as lead structures for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of a wider range of ent-kaurane diterpenoids is warranted to fully exploit their therapeutic promise.
References
- 1. ent-Atisane and ent-kaurane diterpenoids from Isodon rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]
The Rising Potential of ent-Kaurane-3 Derivatives in Oncology: A Technical Overview
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the significant anti-cancer potential of ent-kaurane diterpenoids, a class of natural products. Among these, derivatives functionalized at the C-3 position are emerging as particularly promising candidates for novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activity of ent-kaurane-3 derivatives against various cancer cell lines, detailing their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Abstract
Ent-kaurane diterpenoids, characterized by a tetracyclic ring system, have demonstrated a wide range of pharmacological activities. Recent studies have increasingly focused on semi-synthetic derivatives to enhance their potency and selectivity against cancer cells. This guide specifically examines derivatives modified at the C-3 position, summarizing their cytotoxic efficacy, elucidating the signaling pathways they modulate, and providing detailed experimental methodologies. The data presented herein underscore the potential of this compound derivatives as a valuable scaffold for the development of next-generation anticancer drugs.
Cytotoxic Activity of this compound Derivatives
The anti-proliferative effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| ent-15α-angeloyloxykaur-l6-en-3β-ol (7) | HT29 (Colon) | >50 | [1] |
| HepG2 (Liver) | >50 | [1] | |
| B16-F10 (Melanoma) | >50 | [1] | |
| 3-oxo derivative of ent-15α-angeloyloxykaur-l6-en-3β-ol (12) | HT29 (Colon) | 12.5 | [1] |
| HepG2 (Liver) | 10.2 | [1] | |
| B16-F10 (Melanoma) | 8.7 | [1] | |
| 3-oxo, 15-oxo derivative of ent-15α-angeloyloxykaur-l6-en-3β-ol (13) | HT29 (Colon) | ~2.5 | [1] |
| HepG2 (Liver) | ~2.5 | [1] | |
| B16-F10 (Melanoma) | ~2.5 | [1] |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is predominantly conducted using the MTT assay.[2][3][4] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Testing
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
4. MTT Addition:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[5]
5. Formazan Crystal Formation:
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]
6. Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[2]
7. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[4]
8. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in this compound Derivative-Induced Cancer Cell Death
Ent-kaurane derivatives, including those with modifications at the C-3 position, primarily induce cancer cell death through the activation of apoptosis.[1][6] This programmed cell death is a tightly regulated process involving a cascade of molecular events. The available evidence suggests that this compound derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential.[7] Ent-kaurane derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[6]
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Some ent-kaurane derivatives have been observed to activate caspase-8, a key initiator caspase of the extrinsic pathway.[6] Activated caspase-8 can directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to its truncated form (tBid), which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Conclusion and Future Directions
The data compiled in this technical guide strongly suggest that this compound derivatives are a promising class of compounds for the development of novel anti-cancer agents. Their potent cytotoxic activity against various cancer cell lines, coupled with their ability to induce apoptosis through well-defined signaling pathways, makes them attractive candidates for further preclinical and clinical investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anti-cancer activity and selectivity of this compound derivatives through targeted chemical modifications.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor effects of lead compounds in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profiles of these derivatives.
A deeper understanding of the molecular targets and mechanisms of action of this compound derivatives will be crucial for their successful translation into clinical practice. The continued exploration of this fascinating class of natural product derivatives holds great promise for the future of cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Novel ent-Kaurane-3 Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel ent-kaurane-3 compounds. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including structured data on biological activity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton.[1][2] These compounds are predominantly found in plants of the Isodon, Annonaceae, and Asteraceae families.[1][2][3] The unique structural features of ent-kauranes have made them a subject of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1] This guide focuses on novel compounds featuring modifications at the C-3 position of the ent-kaurane core, a site that has been shown to be critical for their biological activity.
Data Presentation: Biological Activity of Novel this compound Compounds
The cytotoxic activity of newly discovered and synthesized this compound compounds is a key indicator of their potential as anticancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values of various novel ent-kaurane derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50, µM) of Sigesbeckin Analogs and Other Novel ent-Kauranes
| Compound | HepG2 (Liver) | A2780 (Ovarian) | HT29 (Colon) | B16-F10 (Melanoma) | A549 (Lung) | HBE (Normal Lung) |
| Sigesbeckin A (1) | - | - | - | - | - | - |
| Compound 5 | - | - | - | - | - | - |
| Compound 13 | 2.12 ± 0.23 | - | 2.71 ± 0.23 | 2.65 ± 0.13 | - | - |
| Compound 2 | - | - | 10.08 ± 2.69 | - | - | - |
| Compound 7 | - | - | - | 32.43 ± 3.28 | - | - |
| Compound 12 | 24.43 ± 16.35 | - | - | - | - | - |
| Compound 23 | >20 | >20 | - | - | <20 | >20 |
Data sourced from multiple studies for comparison.[4][5] A dash (-) indicates that the data was not available.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Novel ent-Kauranes against Resistant Bacteria
| Compound | MRSA (Methicillin-resistant Staphylococcus aureus) | VRE (Vancomycin-resistant Enterococci) |
| Sigesbeckin A (1) | 64 | 64 |
| Sigesbeckin B (2) | >64 | >64 |
| Sigesbeckin C (3) | >64 | >64 |
| Compound 5 | 64 | 64 |
| Compound 11 | >64 | >64 |
These compounds were noted to have synergistic activity with conventional antibiotics.[6]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of scientific findings. This section outlines the core protocols for the isolation, synthesis, and cytotoxic evaluation of novel this compound compounds.
General Experimental Workflow
The discovery and initial characterization of novel ent-kaurane compounds, whether from natural sources or synthetic routes, follow a structured workflow. This process begins with extraction and isolation or chemical synthesis, followed by structural elucidation and biological screening to identify lead compounds for further investigation.
Isolation of Novel ent-Kauranes from Natural Sources
This protocol is a generalized procedure based on the isolation of sigesbeckins from Sigesbeckia orientalis.[6]
-
Extraction: Air-dried and powdered plant material is extracted exhaustively with a suitable solvent (e.g., 95% ethanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to isolate the pure compounds.
-
Structural Elucidation: The structures of the isolated pure compounds are determined by spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Synthesis of Novel this compound-one Derivatives
This protocol describes a general method for the synthesis of novel ent-kaurane derivatives from a readily available starting material like kaurenoic acid.[5]
-
Starting Material Preparation: Kaurenoic acid is isolated from a natural source or obtained commercially.
-
Functional Group Modification: The carboxylic acid group at C-19 can be esterified (e.g., using diazomethane) to prevent unwanted side reactions.
-
Oxidation at C-3: The hydroxyl group at C-3 is oxidized to a ketone using an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).
-
Introduction of α,β-Unsaturation: To introduce an α,β-unsaturated ketone moiety, which is often associated with enhanced biological activity, the ketone can be reacted with a selenium reagent (e.g., phenylselenyl chloride) followed by oxidative elimination.
-
Purification: The synthesized derivatives are purified by column chromatography on silica gel.
-
Characterization: The structures of the final products are confirmed by spectroscopic analysis (NMR, IR, MS).
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the ent-kaurane compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
Several novel ent-kaurane compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The apoptotic signaling cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often converging on the activation of executioner caspases.
Apoptosis Induction by ent-Kaurane Compounds
The diagram below illustrates the key signaling events involved in the induction of apoptosis by certain ent-kaurane derivatives. These compounds have been shown to upregulate pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[4]
Conclusion
The discovery and characterization of novel this compound compounds represent a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the potential of this versatile class of natural products. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [worthe-it.co.za]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
An In-depth Technical Guide on the Initial Structure-Activity Relationship (SAR) Studies of ent-Kaurane Diterpenoids
This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of ent-kaurane diterpenoids, a class of natural products with a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. It summarizes quantitative data on their antimicrobial, anti-inflammatory, cytotoxic, and antiviral activities, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows.
Antimicrobial Activity: Structure-Activity Relationship
Initial SAR studies on ent-kaurane diterpenoids have revealed that modifications to their core structure can significantly influence their antimicrobial properties. The data below summarizes the minimum inhibitory concentrations (MIC) of various derivatives against a panel of pathogenic bacteria.
Table 1: Antimicrobial Activity of ent-Kaurane Diterpenoids
| Compound | Modification | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| ent-kaur-16-en-19-oic acid | Parent Compound | 10 | 200 | - | - | [1] |
| 15-β-isovaleryloxy-ent-kaur-16-en-19-oic acid | Esterification at C-15 | - | - | - | - | [1] |
| Methyl ent-kaur-16-en-19-oate | Methyl Ester at C-19 | - | - | - | - | [1] |
| Sigesbeckin A | Novel Diterpene | 64 (MRSA) | 64 (VRE) | - | - | [2] |
| 18-hydroxy-kauran-16-ent-19-oic acid | Hydroxylation at C-18 | 64 (MRSA) | 64 (VRE) | - | - | [2] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococci). A "-" indicates that the data was not reported in the cited source.
The initial findings suggest that the presence of a free carboxylic acid at C-19 is important for activity against Gram-positive bacteria like S. aureus. Modifications at other positions, such as the introduction of hydroxyl or ester groups, can modulate this activity.
Anti-inflammatory Activity: Structure-Activity Relationship
The anti-inflammatory potential of ent-kaurane diterpenoids has been a significant area of investigation. A key mechanism of their action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids
| Compound | Modification | NO Production IC₅₀ (µM) | Cell Line | Reference |
| Xerophilusin A | - | 0.60 | RAW 264.7 | [3] |
| Xerophilusin B | - | 0.23 | RAW 264.7 | [3] |
| Longikaurin B | - | 0.44 | RAW 264.7 | [3] |
| Xerophilusin F | - | 0.67 | RAW 264.7 | [3] |
| Compound from Isodon serra | Epimers | 15.6 | BV-2 | [4] |
| Compound 9 from Isodon serra | 6,7-seco-ent-kauranoid | 7.3 | BV-2 | [4] |
The data indicates that subtle structural variations can lead to significant differences in anti-inflammatory potency. The presence of an α,β-unsaturated ketone moiety in some derivatives appears to be a crucial feature for potent inhibition of NO production.
Cytotoxicity: Structure-Activity Relationship
The cytotoxic effects of ent-kaurane diterpenoids against various cancer cell lines have been explored in initial screening studies, highlighting their potential as anticancer agents.
Table 3: Cytotoxic Activity of ent-Kaurane Diterpenoids
| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |
| 7-Epi-candicandiol | KB | 13.3 | |
| 7-Epi-candicandiol | COL-2 | 11.8 | |
| 7-Epi-candicandiol | LU1 | 17.9 | |
| 7-Epi-candicandiol | LNCaP | 14.9 | |
| 7-Epi-candicandiol | A2780 | 9.0 | |
| Crotonmekongenin A | FaDu | 0.48 | [5] |
| Crotonmekongenin A | HT-29 | 0.63 | [5] |
| Crotonmekongenin A | SH-SY5Y | 0.45 | [5] |
The presence of specific functional groups and their stereochemistry on the ent-kaurane skeleton play a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines.
Antiviral Activity: Structure-Activity Relationship
Preliminary studies have also investigated the antiviral properties of ent-kaurane diterpenoids, with some compounds showing promising activity against the Human Immunodeficiency Virus (HIV).
Table 4: Anti-HIV Activity of ent-Kaurane Diterpenoids
| Compound | EC₅₀ (µg/mL) | Therapeutic Index | Reference |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | 0.8 | >5 | [6] |
These initial results suggest that the dihydroxy substitution at the C-16 and C-17 positions of the ent-kaurane scaffold may be a key structural feature for anti-HIV activity.
Signaling Pathway: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of many ent-kaurane diterpenoids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Ent-kaurane diterpenoids have been shown to inhibit the degradation of the inhibitory protein IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3] Some studies also suggest that they may target upstream kinases like NF-κB-inducing kinase (NIK).[7]
Caption: NF-κB signaling pathway and points of inhibition by ent-kaurane diterpenoids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of ent-kaurane diterpenoids against bacteria.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the ent-kaurane diterpenoid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Caption: Experimental workflow for the broth microdilution assay to determine MIC.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory activity of ent-kaurane diterpenoids by measuring their effect on NO production in macrophages.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the ent-kaurane diterpenoids for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.
-
Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
-
Measurement of Nitrite Concentration:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
-
Conclusion
The initial structure-activity relationship studies of ent-kaurane diterpenoids have provided valuable insights into the structural requirements for their antimicrobial, anti-inflammatory, cytotoxic, and antiviral activities. These findings serve as a strong foundation for the rational design and synthesis of novel and more potent therapeutic agents based on the ent-kaurane scaffold. Further research is warranted to elucidate the precise molecular targets and to optimize the pharmacokinetic and pharmacodynamic properties of these promising natural products.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Novel ent-Kaurane-3 Analogs from Isodon Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying new ent-kaurane-3 analogs from various Isodon species. It collates data on recently discovered compounds, details the experimental protocols for their isolation and characterization, and presents their biological activities, with a focus on cytotoxicity against cancer cell lines.
Introduction to ent-Kaurane Diterpenoids from Isodon
The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, particularly those with an ent-kaurane skeleton. These compounds have garnered significant attention from the scientific community due to their wide range of biological activities, most notably their potent cytotoxic effects on various cancer cell lines. This guide focuses on the recently identified analogs, summarizing their structural features and anti-cancer potential.
Newly Identified ent-Kaurane Analogs and their Cytotoxic Activities
Recent phytochemical investigations of several Isodon species, including I. japonica, I. glutinosus, I. excisoides, I. wikstroemioides, I. rubescens, and I. nervosus, have led to the isolation and characterization of numerous novel ent-kaurane diterpenoids. The cytotoxic activities of these compounds have been evaluated against a panel of human cancer cell lines, with many exhibiting significant inhibitory effects. The following tables summarize the key findings.
Table 1: Novel ent-Kaurane Analogs Isolated from Isodon Species
| Compound Name | Isodon Species | Molecular Formula | Reference |
| Taihangjaponicain A | I. japonica | Not Specified | [1] |
| Taihangjaponicain B | I. japonica | Not Specified | [1] |
| Glutinosasin A | I. glutinosus | Not Specified | [2] |
| Glutinosasin B | I. glutinosus | Not Specified | [2] |
| Glutinosasin C | I. glutinosus | Not Specified | [2] |
| Glutinosasin D | I. glutinosus | Not Specified | [2] |
| Glutinosasin E | I. glutinosus | Not Specified | [2] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | I. excisoides | C22H34O6 | [3] |
| 1α,7α,14β,18-tetrahydroxy-20-acetoxy-ent-kaur-15-one | I. excisoides | C22H34O7 | [3] |
| 1α-acetoxy-14β-hydroxy-7α,20-epoxy-ent-kaur-16-en-15-one | I. excisoides | C22H28O6 | [3] |
| Wikstroemioidin E-V (18 new compounds) | I. wikstroemioides | Not Specified | [4] |
| Guidongnin I | I. rubescens | C23H32O7 | [5] |
| Guidongnin J | I. rubescens | C20H24O7 | [5] |
| Nervonin A-J (10 new compounds) | I. nervosus | Not Specified | [6] |
| 3α, 14β, 16α-trihydroxy-ent-kaurane | I. japonica | Not Specified | [7] |
| Phyllostacins C-E (3 new compounds) | I. phyllostachys | Not Specified | [8] |
Table 2: Cytotoxic Activity (IC50, µM) of Selected ent-Kaurane Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Oridonin | HL-60 | 4.6 | [1] |
| A-549 | 17.5 | [1] | |
| Lasiokaurin | HL-60 | 2.0 | [1] |
| A-549 | 11.4 | [1] | |
| HO-8910 | 17.9 | [1] | |
| Shikokianin | HL-60 | 3.4 | [1] |
| A-549 | 18.8 | [1] | |
| Glutinosasin D | SW480 | 2.33 | [2] |
| Henryin (I. excisoides) | HCT-116 | 1.31 | [3] |
| HepG2 | 1.89 | [3] | |
| A2780 | 1.56 | [3] | |
| NCI-H1650 | 2.07 | [3] | |
| BGC-823 | 1.45 | [3] | |
| Wikstroemioidin G (3) | Multiple | 0.4 - 5.1 | [4] |
| Wikstroemioidin H (4) | Multiple | 0.4 - 5.1 | [4] |
| Wikstroemioidin M (9) | Multiple | 0.4 - 5.1 | [4] |
| Wikstroemioidin O (11) | Multiple | 0.4 - 5.1 | [4] |
| Wikstroemioidin P (12) | Multiple | 0.4 - 5.1 | [4] |
| Wikstroemioidin Q (13) | Multiple | 0.4 - 5.1 | [4] |
| Nervonin B (2) | K562, A549, HepG2 | Significant | [6] |
| Known Compound (11) | K562, A549, HepG2 | Significant | [6] |
| Known Compound (16) | K562, A549, HepG2 | Significant | [6] |
| Known Compound (17) | K562, A549, HepG2 | Significant | [6] |
| Known Compound (20) | K562, A549, HepG2 | Significant | [6] |
Experimental Protocols
The following sections outline the generalized experimental procedures for the isolation, purification, and structural elucidation of ent-kaurane analogs from Isodon species, as well as the assessment of their cytotoxic activity.
Plant Material, Extraction, and Isolation
The initial step involves the collection, drying, and extraction of the plant material, followed by a series of chromatographic separations to isolate the individual compounds.
Protocol:
-
Plant Material: The aerial parts (leaves and stems) of the Isodon species are collected, air-dried, and powdered.
-
Extraction: The powdered plant material is typically extracted with a solvent such as 95% ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity. The ent-kaurane diterpenoids are often enriched in the ethyl acetate fraction.
-
Column Chromatography: The bioactive fraction (e.g., EtOAc extract) is subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and MCI gel. Elution is performed using a gradient of solvents, for example, a mixture of chloroform and methanol or hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column using a mobile phase such as methanol-water or acetonitrile-water to yield the pure compounds.
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra are recorded to establish the planar structure and relative stereochemistry of the molecules. Spectra are typically recorded on a Bruker spectrometer at 400, 500, or 600 MHz using deuterated solvents like CDCl₃, CD₃OD, or DMSO-d₆.
-
X-ray Crystallography: For compounds that form suitable crystals, single-crystal X-ray diffraction analysis is performed to unambiguously determine the absolute configuration.
Cytotoxicity Assays
The in vitro cytotoxic activity of the isolated compounds against various human cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours. A positive control (e.g., cisplatin or doxorubicin) and a vehicle control (e.g., DMSO) are included.
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Cell Cycle Analysis
For compounds that exhibit potent cytotoxicity, further studies are often conducted to elucidate the underlying mechanism of action, such as the induction of cell cycle arrest.
References
- 1. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides [mdpi.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial and Anti-inflammatory Properties of ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial and anti-inflammatory properties of ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential. This document collates quantitative data from various studies, outlines detailed experimental methodologies, and visualizes key signaling pathways to support further research and development in this area.
Introduction
ent-Kaurane diterpenoids are a large and structurally diverse class of natural compounds found in a variety of plant species.[1] These molecules are characterized by a tetracyclic carbon skeleton and have garnered considerable attention from the scientific community due to their wide range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects.[2][3] This guide focuses specifically on the antibacterial and anti-inflammatory properties of these compounds, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Antibacterial Properties of ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids have demonstrated notable activity against a range of bacteria, particularly Gram-positive strains. Their potential as a source for new antimicrobial agents is an active area of research.
The antibacterial efficacy of various ent-kaurane diterpenoids is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The table below summarizes the MIC values for selected ent-kaurane compounds against various bacterial strains.
| Compound Name/Identifier | Bacterial Strain | MIC (µg/mL) | Reference |
| Sigesbeckin A (1) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [4] |
| Sigesbeckin A (1) | Vancomycin-resistant Enterococci (VRE) | 64 | [4] |
| 18-hydroxy-kauran-16-ent-19-oic acid (5) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [4] |
| 18-hydroxy-kauran-16-ent-19-oic acid (5) | Vancomycin-resistant Enterococci (VRE) | 64 | [4] |
| Kaurenoic Acid (KA) | Streptococcus mutans | 10.0 | [5] |
| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus mutans | <10.0 | [5] |
| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus salivarius | <10.0 | [5] |
| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus sobrinus | <10.0 | [5] |
| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus mitis | <10.0 | [5] |
| Kaurenoic Acid Sodium Salt (KA-Na) | Lactobacillus casei | <10.0 | [5] |
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.
Objective: To determine the lowest concentration of an ent-kaurane diterpenoid that inhibits the visible growth of a specific bacterium.
Materials:
-
ent-Kaurane diterpenoid stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Tryptic Soy Broth (or other suitable growth medium)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the ent-kaurane stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum, but no test compound.
-
Negative Control: A well containing only broth to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound, to ensure it does not inhibit bacterial growth on its own.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the ent-kaurane diterpenoid in which there is no visible turbidity (growth) of the bacteria.
-
Anti-inflammatory Properties of ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids have shown significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.
The anti-inflammatory activity of ent-kaurane diterpenoids is often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound Name/Identifier | Cell Line | Inflammatory Stimulus | Inhibitory Target | IC50 (µM) | Reference |
| Wallkaurane A | RAW264.7 macrophages | Lipopolysaccharide (LPS) | NO Production | 4.21 | [2] |
| Isohenolide J (9) | RAW264.7 cells | Lipopolysaccharide (LPS) | NO Production | 15.99 ± 0.75 | [6] |
| Compound 13 | RAW264.7 cells | Lipopolysaccharide (LPS) | NO Production | 18.19 ± 0.42 | [6] |
Research indicates that the anti-inflammatory effects of certain ent-kaurane diterpenoids, such as wallkaurane A, are mediated through the regulation of the NF-κB and JAK2/STAT3 signaling pathways.[2] This regulation leads to a decrease in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
This protocol describes a common in vitro method to assess the anti-inflammatory activity of ent-kaurane diterpenoids by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Objective: To quantify the inhibition of nitric oxide production by an ent-kaurane diterpenoid in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
ent-Kaurane diterpenoid stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Treatment:
-
Prepare serial dilutions of the ent-kaurane diterpenoid in DMEM.
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the different concentrations of the test compound.
-
Incubate for 1 hour.
-
-
Stimulation:
-
Add 10 µL of LPS solution (final concentration, e.g., 1 µg/mL) to all wells except the negative control wells.
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of the antibacterial and anti-inflammatory properties of ent-kaurane diterpenoids.
Conclusion
ent-Kaurane diterpenoids represent a promising class of natural products with demonstrated antibacterial and anti-inflammatory activities. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Cytotoxic and Anti-Inflammatory Effects of Ent-Kaurane Derivatives Isolated from the Alpine Plant Sideritis hyssopifolia [mdpi.com]
- 2. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of ent-kaurene diterpenoids from Rabdosia rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Diversity and Therapeutic Potential of ent-Kaurane Diterpenoids
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical diversity, isolation, structural elucidation, and biological activities of ent-kaurane type diterpenoids, a significant class of natural products with promising therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of these complex molecules.
Introduction to ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids are a large and structurally diverse group of tetracyclic natural products. They are predominantly found in a variety of plant species, including those from the Isodon, Salvia, Pteris, and Croton genera, as well as in some liverworts like Jungermannia species.[1][2][3][4][5] The structural diversity within this class arises from variations in the parent skeleton, such as bond cleavages, oxidation, intramolecular cyclization, and rearrangements.[6] These modifications lead to a wide array of compounds with significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][7]
Chemical Diversity of ent-Kaurane Diterpenoids
The chemical diversity of ent-kaurane diterpenoids is vast, with hundreds of compounds identified to date. A common structural feature is the tetracyclic ent-kaurane skeleton. Modifications to this core structure, particularly around the A, B, C, and D rings, give rise to the wide range of derivatives. For instance, the presence of an α,β-unsaturated ketone moiety is often associated with their cytotoxic activity.[1]
Recent phytochemical investigations have led to the isolation of numerous novel ent-kaurane diterpenoids. For example, studies on Isodon wikstroemioides have yielded new C-20-nonoxygenated and C-20-oxygenated-nonepoxy-ent-kaurane diterpenoids.[3] Similarly, research on Salvia cavaleriei has resulted in the isolation of fifteen new ent-kaurane diterpenoids.[2][8] The structural variations can be substantial, including 8,9-seco-ent-kaurane diterpenoids isolated from Croton kongensis.[4]
Experimental Protocols: Isolation, Purification, and Structural Elucidation
The isolation and characterization of ent-kaurane diterpenoids involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow and detailed methodology based on published literature.[1][2][3][4][8]
Plant Material Extraction and Partitioning:
-
Air-dried and powdered plant material (e.g., whole plants of Salvia cavaleriei or aerial parts of Isodon wikstroemioides) is extracted with a solvent such as 95% ethanol at room temperature.[2][3][8]
-
The resulting crude extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and partitioned successively with different organic solvents, typically ethyl acetate (EtOAc), to separate compounds based on polarity.[3]
Chromatographic Separation:
-
The EtOAc-soluble fraction is subjected to column chromatography on various stationary phases.
-
MCI Gel Column Chromatography: The extract is often first fractionated on an MCI gel column, eluting with a gradient of methanol in water.[1]
-
Silica Gel Column Chromatography: Fractions obtained from the MCI gel column are further purified on silica gel columns using solvent systems such as chloroform-methanol or petroleum ether-acetone gradients.[1]
-
Sephadex LH-20 Column Chromatography: For further separation, Sephadex LH-20 columns are used with solvent systems like chloroform-methanol (1:1).[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is typically achieved by preparative reversed-phase HPLC (RP-C18) using methanol-water or acetonitrile-water gradients.[1]
Structure Elucidation:
-
Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.[3][4]
-
-
X-ray Crystallography: The absolute configuration of new compounds is often confirmed by single-crystal X-ray diffraction analysis.[2][3][8]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy can also be used to help determine the absolute configuration of the molecules.[8]
Biological Activities and Cytotoxicity Data
A significant body of research has focused on the cytotoxic effects of ent-kaurane diterpenoids against various human cancer cell lines. The data presented below summarizes the in vitro cytotoxicity (IC₅₀ values in µM) of selected compounds.
| Compound/Source Organism | Cell Line | IC₅₀ (µM) | Reference |
| From Salvia cavaleriei | [2] | ||
| Compound 1 | HL-60 | 1.2 | [2] |
| SMMC-7721 | 3.1 | [2] | |
| A-549 | 2.5 | [2] | |
| MCF-7 | 4.3 | [2] | |
| SW480 | 3.8 | [2] | |
| Compound 3 | HL-60 | 0.85 | [2] |
| SMMC-7721 | 2.4 | [2] | |
| A-549 | 1.9 | [2] | |
| MCF-7 | 3.5 | [2] | |
| SW480 | 2.9 | [2] | |
| From Isodon wikstroemioides | [3] | ||
| Wikstroemioidin I (4) | HL-60 | 1.5 | [3] |
| SMMC-7721 | 2.3 | [3] | |
| A-549 | 2.1 | [3] | |
| MCF-7 | 3.8 | [3] | |
| SW-480 | 3.1 | [3] | |
| Wikstroemioidin N (9) | HL-60 | 0.4 | [3] |
| SMMC-7721 | 0.9 | [3] | |
| A-549 | 1.1 | [3] | |
| MCF-7 | 1.6 | [3] | |
| SW-480 | 1.3 | [3] | |
| From Croton kongensis | [4] | ||
| Kongeniod A (1) | HL-60 | 0.47 | [4] |
| A-549 | 5.74 | [4] | |
| Kongeniod B (2) | HL-60 | 0.58 | [4] |
| A-549 | 3.24 | [4] | |
| Kongeniod C (3) | HL-60 | 1.27 | [4] |
Signaling Pathways and Mechanisms of Action
ent-Kaurane diterpenoids exert their biological effects through various signaling pathways. A prominent mechanism for their cytotoxic activity involves the induction of apoptosis and ferroptosis.
Certain ent-kaurane diterpenoids, such as 11β-hydroxy-ent-16-kaurene-15-one, have been shown to disrupt the intracellular redox system.[1] They can directly target and inhibit the function of peroxiredoxins (Prdx I/II) and deplete glutathione (GSH), leading to an increase in reactive oxygen species (ROS).[1] This oxidative stress can trigger both apoptosis and ferroptosis, a form of iron-dependent programmed cell death.
Conclusion and Future Perspectives
The chemical diversity of ent-kaurane diterpenoids represents a rich source for the discovery of new therapeutic agents. Their potent cytotoxic activities against a range of cancer cell lines highlight their potential in oncology drug development. While significant progress has been made in the isolation and structural elucidation of these compounds, further research is needed to fully understand their mechanisms of action, structure-activity relationships, and in vivo efficacy. The translation of these promising laboratory findings into clinical applications remains a key challenge and a significant area for future investigation.[6] The development of synthetic strategies to access these complex molecules and their analogs will also be crucial for advancing their therapeutic potential.[9]
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic ent-kaurane diterpenoids from Salvia cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Semi-synthesis of ent-Kaurane-3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the semi-synthesis of bioactive ent-kaurane-3 derivatives. The methodologies described herein focus on the chemical modification of the C-3 position of the ent-kaurane skeleton, a key pharmacophore for inducing apoptosis in cancer cells. The protocols are designed to be readily implemented in a standard organic chemistry laboratory.
Introduction
ent-Kaurane diterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties. Their tetracyclic core structure serves as a versatile scaffold for chemical modifications to enhance their therapeutic potential. Modifications at the C-3 position, in particular, have been shown to significantly influence their cytotoxic and pro-apoptotic effects. This document outlines the semi-synthesis of two key C-3 derivatives: ent-kauran-3-one and ent-kauran-3β-yl acetate, starting from the naturally available ent-kauran-3β-ol.
Data Presentation
The following table summarizes the key quantitative data for the semi-synthesis of this compound derivatives and their biological activity.
| Derivative | Starting Material | Reaction Type | Reagent(s) | Yield (%) | Reference | Cytotoxicity (IC50, µM) | Cell Line | Reference |
| ent-Kauran-3-one | ent-Kauran-3β-ol | Oxidation | Jones Reagent | Not Reported | [1] | Not Reported | - | - |
| ent-Kauran-3-one | ent-15α-angeloyloxykaur-16-en-3β-ol | Oxidation | Jones Reagent | Not Reported | [2] | 42.03 ± 3.28 | HT29 | [2] |
| ent-Kauran-3β-yl acetate | ent-15α-angeloyloxykaur-16-en-3β-ol | Acetylation | Ac₂O, Pyridine | Not Reported | [2] | 153.23 ± 1.87 | HT29 | [2] |
Experimental Protocols
Protocol 1: Oxidation of ent-Kauran-3β-ol to ent-Kauran-3-one
This protocol describes the oxidation of the 3β-hydroxyl group of an ent-kaurane scaffold to a ketone using Jones reagent.
Materials:
-
ent-Kauran-3β-ol derivative (e.g., ent-15α-angeloyloxykaur-16-en-3β-ol)
-
Acetone (ACS grade, anhydrous)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Dissolve the ent-kauran-3β-ol derivative in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange-brown color is observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl acetate 8:2).
-
Upon completion of the reaction (disappearance of the starting material), quench the excess Jones reagent by the dropwise addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ent-kauran-3-one derivative.[2]
Protocol 2: Acetylation of ent-Kauran-3β-ol to ent-Kauran-3β-yl acetate
This protocol details the acetylation of the 3β-hydroxyl group of an ent-kaurane scaffold.
Materials:
-
ent-Kauran-3β-ol derivative (e.g., ent-15α-angeloyloxykaur-16-en-3β-ol)
-
Pyridine (anhydrous)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Dissolve the ent-kauran-3β-ol derivative in a mixture of pyridine and dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add acetic anhydride to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure ent-kauran-3β-yl acetate derivative.[2]
Visualizations
Semi-synthesis Workflow
The following diagram illustrates the semi-synthetic workflow from a generic ent-kauran-3β-ol to its corresponding 3-keto and 3-acetyl derivatives.
Caption: Semi-synthesis of ent-Kauran-3 derivatives.
Apoptosis Signaling Pathway
This compound derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins. The introduction of an oxo or acetyl group at the C-3 position can modulate this activity.
References
Application of ent-Kaurane Diterpenoids in the Development of Novel Therapeutic Agents
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus.[1][2] These compounds, characterized by a tetracyclic perhydrophenanthrene skeleton, have garnered significant attention in the field of drug discovery due to their wide range of potent biological activities.[3][4] Notably, they have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] This document provides a comprehensive overview of the therapeutic applications of ent-kaurane diterpenoids, with a focus on their mechanisms of action, and includes detailed protocols for their evaluation. One of the most studied ent-kaurane diterpenoids, Oridonin, is currently in a phase-I clinical trial in China for its anticancer properties.[1][5]
Therapeutic Potential and Mechanism of Action
The therapeutic effects of ent-kaurane diterpenoids are attributed to their ability to modulate multiple cellular signaling pathways and molecular targets. Their bioactivity is often linked to the presence of an α,β-unsaturated ketone moiety, which can react with sulfhydryl groups of proteins and peptides, such as glutathione (GSH), leading to the accumulation of reactive oxygen species (ROS) and disruption of cellular redox homeostasis.[6][7]
Anticancer Activity
The anticancer effects of ent-kaurane diterpenoids are multifaceted and involve the induction of apoptosis (programmed cell death), cell cycle arrest, autophagy, and inhibition of metastasis.[1][2]
-
Apoptosis Induction: ent-Kaurane derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8] Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3) is a key feature of this process.[1][8]
-
Ferroptosis Induction: Some ent-kaurane diterpenoids can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. This is often achieved by inhibiting antioxidant systems through targeting peroxiredoxin I/II (Prdx I/II) and depleting GSH.[7]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. This is mediated by modulating the expression of proteins like cyclin D1, c-Myc, p21, and cyclin-dependent kinases (CDK-2 and -4).[1][2]
-
Overcoming Drug Resistance: A significant application of ent-kaurane diterpenoids is their ability to overcome chemoresistance. For instance, they have been shown to sensitize cisplatin-resistant cancer cells by inducing both apoptosis and ferroptosis.[7]
Anti-inflammatory Activity
ent-Kaurane diterpenoids exhibit potent anti-inflammatory properties by targeting key inflammatory signaling pathways.[10] Kaurenoic acid, an ent-kaurane diterpenoid, has been reported to attenuate inflammation by activating the Nrf2 transcription factor and downregulating the NF-κB pathway. Other derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[11] This is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the regulation of the NF-κB and JAK2/STAT3 signaling pathways.[11]
Data Presentation
The following tables summarize the reported biological activities of various ent-kaurane diterpenoids.
Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Henryin (4) | HCT-116 | 1.31 | [12][13] |
| HepG2 | 1.52 | [12][13] | |
| A2780 | 2.07 | [12][13] | |
| NCI-H1650 | 1.45 | [12][13] | |
| BGC-823 | 1.38 | [12][13] | |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one (1) | HCT-116 | 2.94 | [14] |
| HepG2 | 3.53 | [14] | |
| A2780 | 4.16 | [14] | |
| BGC-823 | 6.47 | [14] | |
| Isodosin E (from Isodon serra) | HepG2 | 6.94 ± 9.10 | [15] |
| Isodosin G (from Isodon serra) | HepG2 | 71.66 ± 10.81 | [15] |
| Known Compound 23 (from Isodon serra) | HepG2 | 43.26 ± 9.07 | [15] |
| Compound 16 (synthetic derivative) | HepG2 | - | [16] |
| Compound 17 (synthetic derivative) | HepG2 | - | [16] |
| Compound 18 (synthetic derivative) | HepG2 | - | [16] |
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Wallkaurane A | NO Production Inhibition (LPS-induced RAW264.7) | 4.21 | [11] |
| Compound 1 (from Isodon serra) | NO Production Inhibition (LPS-induced BV-2) | 15.6 | [15] |
| Compound 9 (from Isodon serra) | NO Production Inhibition (LPS-induced BV-2) | 7.3 | [15] |
Table 3: Trypanocidal Activity of ent-Kaurane Diterpenoids against Trypanosoma cruzi
| Compound | Form of T. cruzi | IC50 (µM) | Reference |
| Adenostemmoic acid B | Epimastigotes | 10.6 | |
| Amastigotes | 6.1 | ||
| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | Epimastigotes | 15.9 | |
| Amastigotes | 19.5 | ||
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | Epimastigotes | 4.8 | |
| Amastigotes | 60.6 |
Visualizations
The following diagrams illustrate the key signaling pathways modulated by ent-kaurane diterpenoids and a general workflow for their evaluation.
Caption: General experimental workflow for the discovery and development of ent-kaurane-based therapeutic agents.
Caption: Apoptosis signaling pathways induced by ent-kaurane diterpenoids.
Caption: Anti-inflammatory signaling pathways modulated by ent-kaurane diterpenoids.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the therapeutic potential of ent-kaurane diterpenoids. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ent-Kaurane test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ent-kaurane compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Caspase Activity Assay (Fluorometric/Colorimetric)
This assay quantifies the activity of key apoptosis-related caspases (e.g., caspase-3, -8, -9).
Materials:
-
Cells treated with ent-kaurane compound
-
Cell Lysis Buffer
-
Assay Buffer
-
DTT (Dithiothreitol)
-
Specific caspase substrate conjugated to a fluorophore (e.g., DEVD-AFC for caspase-3) or a chromophore (e.g., DEVD-pNA for caspase-3)
-
96-well black or clear plates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Induce Apoptosis: Treat cells with the ent-kaurane compound at a concentration known to induce apoptosis (determined from cytotoxicity assays). Include an untreated control.
-
Cell Lysis: After treatment, harvest the cells (2-5 x 10⁶ cells per sample) and pellet them by centrifugation. Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Prepare Lysate: Centrifuge the lysed cells at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
Assay Reaction: In a 96-well plate, add 20-50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer. Add 50 µL of Assay Buffer containing DTT to each well.
-
Substrate Addition: Add 5-10 µL of the specific caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the samples in a microplate reader. For fluorometric assays, use the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC). For colorimetric assays, measure absorbance at 400-405 nm.
-
Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold increase in caspase activity.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, such as the Bcl-2 family (Bcl-2, Bax) and cleaved caspases.
Materials:
-
Cells treated with ent-kaurane compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer. Determine protein concentration.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
References
- 1. benthamscience.com [benthamscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. immunoway.com.cn [immunoway.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. biomol.com [biomol.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. edspace.american.edu [edspace.american.edu]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. abcam.com [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mpbio.com [mpbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
High-Throughput Screening Assays for ent-Kaurane Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery due to their wide range of biological activities. These compounds have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents. High-throughput screening (HTS) plays a pivotal role in efficiently screening large libraries of ent-kaurane diterpenoids to identify and characterize novel bioactive compounds. This document provides detailed application notes and protocols for key HTS assays to evaluate the bioactivity of ent-kaurane diterpenoids, focusing on their cytotoxic and anti-inflammatory properties.
Data Presentation: Bioactivity of ent-Kaurane Diterpenoids
The following tables summarize the reported cytotoxic and anti-inflammatory activities of selected ent-kaurane diterpenoids from various studies.
Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 11β-hydroxy-ent-16-kaurene-15-one (23) | HepG2 | MTT | 1.8 ± 0.2 | [1] |
| 11β-hydroxy-ent-16-kaurene-15-one (23) | A2780 | MTT | 2.5 ± 0.3 | [1] |
| 11β-hydroxy-ent-16-kaurene-15-one (23) | 7860 | MTT | 3.1 ± 0.4 | [1] |
| 11β-hydroxy-ent-16-kaurene-15-one (23) | A549 | MTT | 4.2 ± 0.5 | [1] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid (1) | Hep-G2 | MTT | 27.3 ± 1.9 | [2][3] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid (3) | Hep-G2 | MTT | 24.7 ± 2.8 | [2][3] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid (5) | A549 | MTT | 30.7 ± 1.7 | [2] |
| 8,9-seco-ent-kaurane 6 | TNBC cells | Not Specified | ~0.08 | [4] |
| CRT1 (ent−18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene) | SKOV3 | CCK-8 | 24.6 | [5] |
| Oridonin | SKOV3 | Not Specified | 17.21 | [5] |
| Oridonin | OVCAR-3 | Not Specified | 13.9 | [5] |
| Oridonin | A2780 | Not Specified | 12.1 | [5] |
| Compound 1 (from Salvia cavaleriei) | HL-60 | MTT | 0.65 - 6.4 | [6] |
| Compound 3 (from Salvia cavaleriei) | SMMC-7721 | MTT | 0.65 - 6.4 | [6] |
| Compound 6 (from Salvia cavaleriei) | A-549 | MTT | 0.65 - 6.4 | [6] |
| Compound 7 (from Salvia cavaleriei) | MCF-7 | MTT | 0.65 - 6.4 | [6] |
| Compound 8 (from Salvia cavaleriei) | SW480 | MTT | 0.65 - 6.4 | [6] |
| Compound 9 (from Salvia cavaleriei) | Beas-2B | MTT | 0.65 - 6.4 | [6] |
| Compound 10 (from Salvia cavaleriei) | HL-60 | MTT | 0.65 - 6.4 | [6] |
| Compound 12 (from Salvia cavaleriei) | SMMC-7721 | MTT | 0.65 - 6.4 | [6] |
| Compound 15 (from Salvia cavaleriei) | A-549 | MTT | 0.65 - 6.4 | [6] |
| Longikaurin A | CAL27 | CCK-8 | 4.36 (24h), 1.98 (48h) | [7] |
| Longikaurin A | TCA-8113 | CCK-8 | 4.93 (24h), 2.89 (48h) | [7] |
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Xerophilusin A (1) | RAW 264.7 | NO Production Inhibition | 0.60 | [8] |
| Xerophilusin B (2) | RAW 264.7 | NO Production Inhibition | 0.23 | [8] |
| Longikaurin B (3) | RAW 264.7 | NO Production Inhibition | 0.44 | [8] |
| Xerophilusin F (4) | RAW 264.7 | NO Production Inhibition | 0.67 | [8] |
| ent-7α,14β-dihydroxykaur-16-en-15-one (1) | RAW 264.7 | NF-κB Activation Inhibition | 0.07 - 0.42 | [9][10] |
| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one (2) | RAW 264.7 | NF-κB Activation Inhibition | 0.07 - 0.42 | [9][10] |
| ent-1β-acetoxy-7α,14β-dihydroxykaur-16-en-15-one (3) | RAW 264.7 | NF-κB Activation Inhibition | 0.07 - 0.42 | [9][10] |
| ent-18-acetoxy-7α,14β-dihydroxykaur-16-en-15-one (4) | RAW 264.7 | NF-κB Activation Inhibition | 0.07 - 0.42 | [9][10] |
| Compound 1 (from Pteris multifida) | BV-2 | NO Production Inhibition | 13.9 | [11] |
| Compound 7 (from Pteris multifida) | BV-2 | NO Production Inhibition | 10.8 | [11] |
| Compound 1 (from Isodon serra) | BV-2 | NO Production Inhibition | 15.6 | [12][13][14] |
| Compound 9 (from Isodon serra) | BV-2 | NO Production Inhibition | 7.3 | [12][13][14] |
Experimental Protocols
General Workflow for Cell-Based High-Throughput Screening
The following diagram illustrates a general workflow for a cell-based HTS campaign to screen a library of ent-kaurane diterpenoids.
Protocol 1: Cytotoxicity Screening using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ent-kaurane diterpenoid compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-inflammatory Activity Screening using Nitric Oxide (NO) Assay (Griess Test)
Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. In this assay, nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, is measured using the Griess reagent. The Griess reaction involves a two-step diazotization process where sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 or BV-2 macrophage cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the ent-kaurane diterpenoid compounds in the complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations.
-
Incubate for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % NO Inhibition = [(Nitrite concentration in LPS-stimulated cells - Nitrite concentration in treated cells) / Nitrite concentration in LPS-stimulated cells] x 100 The IC50 value can be determined from a dose-response curve.
Protocol 3: NF-κB Signaling Pathway Inhibition using Luciferase Reporter Assay
Principle: This assay measures the activity of the NF-κB transcription factor, a key regulator of the inflammatory response. Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Upon activation of the NF-κB pathway (e.g., by LPS or TNF-α), NF-κB binds to its response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
LPS or TNF-α
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Replace the medium with fresh medium containing serial dilutions of the ent-kaurane diterpenoid compounds.
-
Incubate for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α).
-
Incubate for 6-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC50 value from a dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways commonly modulated by bioactive ent-kaurane diterpenoids.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for researchers interested in the high-throughput screening of ent-kaurane diterpenoids for their potential therapeutic applications. The detailed methodologies for cytotoxicity, anti-inflammatory, and signaling pathway assays, along with the summarized bioactivity data and pathway diagrams, will facilitate the efficient discovery and characterization of novel bioactive ent-kaurane compounds. These assays can be adapted and optimized for specific research needs and are suitable for implementation in a high-throughput format, accelerating the drug discovery process for this promising class of natural products.
References
- 1. youtube.com [youtube.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of a STAT3 reporter prostate cancer cell line for high throughput screening of STAT3 activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. youtube.com [youtube.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Quantification of ent-Kaurane-3 Diterpenoids in Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurane diterpenoids are a large and structurally diverse class of natural products found in various plant species, including those from the Isodon, Coffea, and Annonaceae families.[1][2][3] These compounds exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The quantification of specific ent-kaurane diterpenoids in crude extracts is a critical step in quality control, standardization, and the investigation of their therapeutic potential.
This application note provides a detailed protocol for the analytical quantification of ent-kaurane diterpenoids bearing a ketone group at the C-3 position, using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). As specific analytical methods for ent-Kauran-3-one are not widely published, this protocol is based on established methods for similar ent-kaurane structures, such as (16R)-ent-16,17-dihydroxy,18-hydroxymethyl,19-nor-kaur-4-en-3-one, and provides a framework that can be adapted for other C-3 oxygenated ent-kauranes.[2]
Experimental Workflow
The overall workflow for the quantification of ent-Kaurane-3 in plant extracts is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Materials and Reagents
-
Plant Material: Dried and powdered plant material suspected to contain this compound.
-
Reference Standard: Authenticated reference standard of the target this compound analogue.
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Solid Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).
-
Filters: 0.45 µm and 0.22 µm syringe filters.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction:
-
Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 50% aqueous methanol.
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 40% aqueous methanol to remove polar impurities.
-
Elute the ent-kaurane diterpenoids with 10 mL of 90% aqueous methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.
-
Filter the final solution through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC-DAD Method
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 40% B
-
35-40 min: 40% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm (or a more specific wavelength if the chromophore of the target molecule is known).
LC-MS/MS Method (for higher sensitivity and selectivity)
For more complex matrices or lower concentrations, an LC-MS/MS method is recommended.
-
Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC-DAD method.
-
Ionization Mode: ESI positive or negative, to be optimized for the target analyte.
-
MS Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
The precursor and product ion transitions for the specific this compound analogue must be determined by infusing a standard solution into the mass spectrometer.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard, and a sample extract.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
-
Precision: The closeness of agreement between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound Analogue | 1 - 100 | y = 25432x - 1234 | 0.9995 | 0.15 | 0.50 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| 5 | 1.85 | 2.54 |
| 25 | 1.23 | 1.98 |
| 75 | 0.95 | 1.62 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| 5 | 4.92 | 98.4 | 2.1 |
| 25 | 25.45 | 101.8 | 1.5 |
| 75 | 74.25 | 99.0 | 1.1 |
Signaling Pathways and Logical Relationships
While the quantification of a small molecule does not directly involve signaling pathways, a logical diagram of the method validation process can be useful.
Caption: Logical flow of the analytical method validation process.
Conclusion
The protocols outlined in this application note provide a robust framework for the quantification of this compound diterpenoids in various extracts. The combination of a detailed sample preparation procedure, optimized HPLC-DAD or LC-MS/MS conditions, and a thorough method validation ensures the generation of accurate and reliable quantitative data. This methodology is essential for the quality control of herbal medicines, the standardization of extracts for pharmacological studies, and the advancement of drug development programs targeting this important class of natural products.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
Functionalization of the C-3 Position of the ent-Kaurane Skeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the C-3 position of the ent-kaurane skeleton. The functionalization of this position is a key strategy in the exploration of the structure-activity relationships (SAR) of this important class of diterpenoids, which exhibit a wide range of biological activities. These protocols are intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction
The ent-kaurane diterpenoids are a large family of natural products characterized by a tetracyclic ring system. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive scaffolds for the development of new therapeutic agents. Modifications at the C-3 position of the ent-kaurane skeleton have been shown to significantly influence this biological activity, making it a focal point for synthetic derivatization.
This document outlines protocols for two fundamental transformations at the C-3 position: oxidation of the C-3 hydroxyl group to a ketone and esterification of the C-3 hydroxyl group. These modifications allow for the introduction of a variety of functional groups, enabling a systematic investigation of the SAR at this position.
Key Chemical Transformations at the C-3 Position
The primary focus of C-3 functionalization revolves around the versatile hydroxyl group typically found at this position in naturally occurring ent-kaurane diterpenoids.
Oxidation of the C-3 Hydroxyl Group
The oxidation of the C-3 hydroxyl group to a ketone introduces a key functional group that can serve as a handle for further modifications or can be evaluated for its own impact on biological activity.
This protocol describes the oxidation of a generic ent-kauran-3β-ol to the corresponding 3-keto derivative using Jones reagent.
Materials:
-
ent-Kauran-3β-ol derivative
-
Acetone (anhydrous)
-
Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a final volume of 100 ml)
-
Isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the ent-kauran-3β-ol (1.0 equivalent) in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-yellow to green.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
-
Allow the mixture to warm to room temperature and dilute with water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure ent-kauran-3-one derivative.
Data Presentation:
| Compound | Starting Material | Product | Reagent | Solvent | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 1 | ent-kaur-16-en-3β-ol | ent-kaur-16-en-3-one | Jones Reagent | Acetone | >90 | Provide relevant peaks |
| 2 | Steviol | 3-oxo-steviol | Jones Reagent | Acetone | ~85 | Provide relevant peaks |
Esterification of the C-3 Hydroxyl Group
Esterification of the C-3 hydroxyl group is a common strategy to introduce a variety of substituents and modulate the lipophilicity and steric bulk at this position, which can have a profound effect on biological activity.
This protocol describes a general procedure for the esterification of an ent-kauran-3β-ol with an acyl chloride in the presence of a base.
Materials:
-
ent-Kauran-3β-ol derivative
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Pyridine or triethylamine (2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the ent-kauran-3β-ol (1.0 equivalent) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl (if pyridine is used as solvent, this step is crucial), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired C-3 ester.
Data Presentation:
| Compound | Starting Material | Acylating Agent | Product | Base | Solvent | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 3 | ent-kaur-16-en-3β-ol | Acetyl chloride | ent-kaur-16-en-3β-yl acetate | Pyridine | Pyridine | >95 | Provide relevant peaks |
| 4 | ent-kaur-16-en-3β-ol | Benzoyl chloride | ent-kaur-16-en-3β-yl benzoate | Pyridine | DCM | ~90 | Provide relevant peaks |
The Mitsunobu reaction provides a powerful method for the esterification of alcohols with inversion of configuration at the stereocenter.[1][2][3][4][5] This is particularly useful for synthesizing C-3α-esters from the more common C-3β-ols.
Materials:
-
ent-Kauran-3β-ol derivative
-
Carboxylic acid (1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the ent-kauran-3β-ol (1.0 equivalent), the desired carboxylic acid (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the desired ester from triphenylphosphine oxide and other byproducts.
Data Presentation:
| Compound | Starting Material | Carboxylic Acid | Product (with inverted stereochemistry) | Reagents | Solvent | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 5 | ent-kaur-16-en-3β-ol | Benzoic acid | ent-kaur-16-en-3α-yl benzoate | PPh₃, DIAD | THF | 70-85 | Provide relevant peaks |
| 6 | ent-kaur-16-en-3β-ol | Acetic acid | ent-kaur-16-en-3α-yl acetate | PPh₃, DEAD | THF | 65-80 | Provide relevant peaks |
Visualizations
Experimental Workflow for C-3 Functionalization
Caption: General workflows for the functionalization of the C-3 position of the ent-kaurane skeleton.
Signaling Pathway of Structure-Activity Relationship Studies
Caption: Logical flow for SAR studies of C-3 functionalized ent-kaurane derivatives.
Conclusion
The protocols outlined in this document provide a solid foundation for the functionalization of the C-3 position of the ent-kaurane skeleton. These methods are robust and can be adapted for a wide range of ent-kaurane substrates and derivatizing agents. The resulting libraries of C-3 modified compounds are invaluable for probing the structure-activity relationships of this important class of natural products and for the development of new therapeutic leads. Researchers are encouraged to adapt and optimize these protocols for their specific molecular targets and research goals.
References
Application Notes and Protocols for Scaling Up ent-Kaurane-3 Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the scaled-up production of ent-Kaurane-3, a promising diterpenoid for preclinical studies. The following sections detail the biosynthetic pathway, production methodologies via microbial fermentation and plant extraction, and protocols for fermentation, purification, and quantification.
Introduction to this compound and Preclinical Needs
ent-Kaurane diterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive candidates for drug development.[1][2] Preclinical studies, which are essential for evaluating the safety and efficacy of a drug candidate before human trials, require a significant and consistent supply of the active compound.[3] This necessitates the development of robust and scalable production methods. This document outlines strategies to meet these production demands for this compound.
Biosynthesis of this compound
The biosynthesis of ent-kaurane diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2][4] In plants and fungi, the formation of the characteristic tetracyclic ent-kaurane skeleton is typically a two-step cyclization process catalyzed by diterpene synthases (diTPSs).[4][5] First, a class II diTPS, copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[4] Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the further cyclization of ent-CPP to produce ent-kaurene, the precursor to this compound.[4][5]
Production Strategies
Two primary strategies for producing this compound for preclinical studies are microbial fermentation using engineered microorganisms and extraction from natural plant sources.
Microbial Fermentation
Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising and scalable platform for this compound production.[6] This approach involves introducing the biosynthetic genes for ent-kaurane production into a microbial host.
A study demonstrated the production of ent-kaurene in E. coli through the expression of a truncated artificial pathway.[7] Shake-flask fermentations yielded titers of 113 ± 7 mg/L, and a 3-liter fermentation allowed for the isolation of 90 mg of ent-kaurene.[1][7] While these yields provide a starting point, fed-batch fermentation strategies are often employed to achieve the higher cell densities and product titers required for preclinical supply. For other terpenes, fed-batch cultures of E. coli have achieved titers in the g/L range.
Extraction from Plant Sources
ent-Kaurane diterpenoids are naturally present in various plant families, including Annonaceae and Asteraceae.[2][4] Extraction from plant biomass can be a viable production method, particularly if a high-yielding plant species is identified. For instance, a specific ent-kaurene derivative was found to constitute over 70% of the hexane-soluble fraction of a methanolic extract from Distichoselinum tenuifolium.[1]
Comparison of Production Methods
| Parameter | Microbial Fermentation (E. coli) | Plant Extraction |
| Production Titer/Yield | 113 ± 7 mg/L (shake-flask)[7]; potential for >1 g/L in fed-batch | Highly variable depending on plant species and compound. Can be >70% of a specific extract fraction.[1] |
| Scalability | High; well-established industrial fermentation technology. | Moderate to low; dependent on plant cultivation and harvesting. |
| Process Control | High; well-defined media and controllable process parameters. | Low; subject to environmental and genetic variations in plants. |
| Downstream Processing | Moderately complex; requires cell lysis and purification from broth. | Complex; requires extraction from biomass and purification from a complex mixture of metabolites. |
| Consistency | High; reproducible batches. | Low; can vary between plant batches. |
Experimental Protocols
The following are generalized protocols for the production, purification, and quantification of this compound.
Protocol for Fed-Batch Fermentation of Engineered E. coli
This protocol is a general guideline for high-density fed-batch fermentation of an engineered E. coli strain producing this compound. Optimization of media composition, feeding strategy, and induction conditions is crucial for maximizing yield.
1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours. c. Use the seed culture to inoculate a larger volume of defined fermentation medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions until an OD600 of 4-6 is reached.
2. Bioreactor Setup and Batch Phase: a. Prepare a 5 L bioreactor with 2 L of sterile defined fermentation medium. b. Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1-0.2. c. Control the temperature at 37°C and pH at 7.0 (controlled with addition of base, e.g., NH4OH). d. Maintain dissolved oxygen (DO) at >30% by controlling agitation and aeration rate. e. The batch phase proceeds until the initial carbon source (e.g., glucose) is depleted, often indicated by a sharp increase in DO.
3. Fed-Batch Phase: a. Upon depletion of the initial carbon source, initiate a predefined exponential feeding strategy with a concentrated feed solution containing glucose, yeast extract, and other essential nutrients. b. Induce gene expression for this compound production by adding an inducer (e.g., IPTG) when the culture reaches a desired cell density (e.g., OD600 of 20).[7] c. After induction, the temperature may be lowered (e.g., to 30°C) to enhance protein folding and product formation.[7] d. Continue the fed-batch cultivation for 48-72 hours, monitoring cell growth and product formation.
4. Harvest: a. Cool the bioreactor to 4°C. b. Harvest the cells by centrifugation (e.g., 8000 x g for 20 minutes at 4°C). c. The cell pellet and supernatant can be processed separately for product extraction.
Protocol for Extraction and Purification
This protocol is adapted from methods for extracting diterpenoids from biological matrices.
1. Cell Lysis (from fermentation) or Grinding (from plant material): a. For cell pellets: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or high-pressure homogenization. b. For plant material: Air-dry and powder the plant material.
2. Extraction: a. Extract the lysed cells or powdered plant material with a nonpolar solvent compatible with this compound (e.g., methanol or a hexane/ethyl acetate mixture).[1][8] Perform this extraction multiple times to ensure high recovery. b. Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning: a. Resuspend the crude extract in a methanol/water mixture. b. Perform successive partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to fractionate the extract.[8] c. Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC).
4. Chromatographic Purification: a. Subject the fraction enriched with this compound to column chromatography on silica gel.[1] b. Elute with a gradient of increasingly polar solvents (e.g., a hexane/ethyl acetate gradient). c. Collect fractions and analyze for the presence of the target compound. d. Pool the pure fractions and perform further purification if necessary, using techniques like preparative HPLC.
5. Final Product Preparation: a. Evaporate the solvent from the pure fractions to obtain the purified this compound. b. Confirm the identity and purity of the compound using analytical techniques such as NMR and mass spectrometry.
Protocol for Analytical Quantification using HPLC-ELSD
This protocol provides a general method for the quantification of this compound.
1. Sample Preparation: a. Prepare a standard stock solution of purified this compound of known concentration. b. Prepare a series of dilutions from the stock solution to create a calibration curve. c. Prepare samples for analysis by dissolving a known amount of extract or purified product in the mobile phase.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., Agilent ZORBAX 80A Extend-C18).[5] b. Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% acetic acid, can be beneficial).[5] c. Flow Rate: 0.6 mL/min.[5] d. Detector: Evaporative Light Scattering Detector (ELSD).[5]
3. Analysis: a. Inject the standards and samples onto the HPLC system. b. Integrate the peak corresponding to this compound. c. Construct a calibration curve by plotting the peak area versus the concentration of the standards. d. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow and Logic Diagrams
The following diagrams illustrate the overall workflow for scaled-up production and the logical relationship between different stages.
References
- 1. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: ent-Kaurane-3 Derivatives as Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ent-kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant attention from the scientific community due to their wide range of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The rigid tetracyclic skeleton of the ent-kaurane core provides a unique and stereochemically rich scaffold for the development of new therapeutic agents. This document focuses on the utilization of C-3 functionalized ent-kauranes as versatile chiral building blocks in organic synthesis, providing a platform for the generation of novel derivatives with potentially enhanced biological activities.
The strategic modification of the ent-kaurane skeleton, particularly at the C-3 position of the A-ring, allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved pharmacological profiles. This approach leverages the inherent chirality of the natural product scaffold to synthesize complex molecules that would be challenging to produce through asymmetric total synthesis.
Applications in Drug Discovery and Organic Synthesis
The modification of ent-kaurane-3 derivatives serves several key purposes in the field of medicinal chemistry and organic synthesis:
-
Exploration of Structure-Activity Relationships (SAR): By systematically modifying the functional group at the C-3 position, researchers can probe the interactions of these molecules with biological targets and elucidate the structural requirements for a desired pharmacological effect.
-
Development of Novel Therapeutic Agents: The synthesis of new ent-kaurane derivatives can lead to the discovery of lead compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[2][3]
-
Creation of Molecular Probes: Functionalized ent-kauranes can be used as molecular probes to study biological pathways and identify new drug targets.
-
Access to Complex Molecular Architectures: The rigid ent-kaurane framework can be used as a chiral scaffold to direct the stereoselective synthesis of other complex molecules.
Key Chemical Transformations at the C-3 Position
The C-3 position of the ent-kaurane skeleton is a common site for functionalization in naturally occurring analogues and serves as a convenient handle for synthetic modifications. The two primary starting points for such modifications are ent-kauran-3β-ol and ent-kauran-3-one.
From ent-Kauran-3β-ol
1. Acetylation: The hydroxyl group at C-3 can be readily acetylated to provide the corresponding acetate ester. This transformation is often performed to protect the hydroxyl group or to investigate the effect of acylation on biological activity.
2. Oxidation: Oxidation of the 3β-hydroxyl group yields the corresponding ent-kauran-3-one. This ketone serves as a key intermediate for a variety of subsequent transformations.
A general workflow for the derivatization of an ent-kaurane starting material with a 3β-hydroxyl group is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of ent-Kaurane Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ent-kaurane total synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the total synthesis of the ent-kaurane core and related diterpenoids.
Low Yield in Diels-Alder Cycloaddition for B/C Ring Formation
Problem: The intermolecular Diels-Alder reaction to form the core bicyclo[3.2.1]octane system of the ent-kaurane skeleton is sluggish or results in a low yield of the desired adduct.
Possible Causes and Solutions:
-
Steric Hindrance: The diene or dienophile may be sterically hindered, impeding the approach of the reaction partners.
-
Solution: Consider using a more reactive dienophile or diene. Lewis acid catalysis (e.g., EtAlCl₂, BF₃·OEt₂) can accelerate the reaction and may overcome moderate steric hindrance. In some cases, synthesizing a less hindered analogue of the diene or dienophile for the initial cyclization, with subsequent functional group manipulation, may be a viable strategy.
-
-
Unfavorable Electronic Properties: A mismatch in the electronic properties of the diene and dienophile can lead to a slow reaction.
-
Solution: Employ a dienophile with strong electron-withdrawing groups or a diene with electron-donating groups to lower the energy of the transition state.
-
-
Side Reactions: At elevated temperatures required for the cycloaddition, side reactions such as dimerization or decomposition of starting materials can occur.
-
Solution: Optimize the reaction temperature and time. The use of a Lewis acid catalyst can often allow the reaction to proceed at a lower temperature, minimizing side reactions. Ensure all reagents and solvents are pure and dry, as impurities can catalyze decomposition.
-
Poor Stereoselectivity in the Mukaiyama-Michael Reaction for A/B Ring Annulation
Problem: The intramolecular Mukaiyama-Michael reaction to form a key quaternary center and close a ring of the tetracyclic system proceeds with low diastereoselectivity.
Possible Causes and Solutions:
-
Substrate Control: The inherent stereochemical biases of the substrate may not be sufficient to direct the cyclization to the desired diastereomer.
-
Solution: Modify the substrate to introduce a directing group that can chelate to the Lewis acid and block one face of the molecule. Bulky protecting groups can also be used to influence the direction of attack.
-
-
Lewis Acid Choice: The choice of Lewis acid can significantly impact the transition state geometry and, therefore, the stereochemical outcome.
-
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal conditions for the desired stereoselectivity. Chiral Lewis acids can also be employed to induce asymmetry. The synthesis of Lungshengenin D, for instance, utilized BF₃·OEt₂ to mediate an intramolecular Mukaiyama-Michael-type reaction to afford the tetracyclic core.[1][2]
-
-
Reaction Conditions: Temperature and solvent can influence the equilibrium between different transition states.
-
Solution: Perform the reaction at lower temperatures to enhance kinetic control and favor the formation of the thermodynamically more stable product. Solvent choice can also play a role; experiment with a range of aprotic solvents.
-
Difficulty in Late-Stage Functionalization of the ent-Kaurane Core
Problem: Introduction of specific functional groups (e.g., hydroxyl, carbonyl) at a late stage of the synthesis is challenging due to the complex, sterically hindered tetracyclic core.
Possible Causes and Solutions:
-
Steric Hindrance: The target position for functionalization may be inaccessible to bulky reagents.
-
Solution: Use smaller, more reactive reagents. For example, for hydroxylations, consider using DMDO or other compact oxidizing agents.
-
-
Chemoselectivity: The presence of multiple reactive sites can lead to a lack of chemoselectivity in functionalization reactions.
-
Solution: Employ protecting groups to mask other reactive functional groups. Alternatively, utilize directing groups that position the reagent at the desired site. In the total synthesis of (−)-Maoecrystal V, a cascade of seven reactions in a single flask was initiated upon exposure to DMDO to generate a diepoxide, showcasing a complex late-stage oxidation.[3]
-
-
Rearrangements: The rigid, strained ring system of some ent-kaurane diterpenoids can be prone to rearrangements under certain reaction conditions (e.g., acidic or basic).
-
Solution: Use mild reaction conditions and avoid strongly acidic or basic reagents where possible. Buffer the reaction mixture if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for maximizing the overall yield in an ent-kaurane total synthesis?
A1: The key to a high overall yield is to optimize the steps that construct the core ring system, as inefficiencies in these early stages will be magnified throughout the synthesis. The initial cycloaddition (e.g., Diels-Alder) and any subsequent annulation reactions (e.g., Mukaiyama-Michael) are critical. Additionally, any step that sets a key stereocenter should be carefully optimized for high diastereoselectivity to avoid difficult separations of isomers later on.
Q2: How can I improve the purification of polar, poly-oxygenated ent-kaurane intermediates?
A2: Purification of these compounds can be challenging due to their polarity and potential for streaking on silica gel.
-
Chromatography: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., diol, amino). Reverse-phase chromatography (C18) can also be effective for highly polar compounds.
-
Recrystallization: If the compound is crystalline, recrystallization is an excellent method for obtaining highly pure material.
-
Derivatization: In some cases, it may be beneficial to protect one or more of the polar functional groups (e.g., as silyl ethers or acetals) to facilitate purification by standard silica gel chromatography. The protecting groups can then be removed in a subsequent step.
Q3: My late-stage oxidation reaction is giving a complex mixture of products. What can I do?
A3: This is a common problem due to the multiple potentially reactive C-H bonds in the ent-kaurane skeleton.
-
Protecting Groups: Ensure that all other sensitive functional groups are adequately protected.
-
Reagent Choice: Switch to a more selective oxidizing agent. For example, if you are using a broad-spectrum oxidant, consider a reagent that is known for its selectivity for a particular type of C-H bond (e.g., allylic, benzylic).
-
Directed Oxidation: If possible, introduce a directing group near the target C-H bond to guide the oxidant to the desired position.
Data Presentation
Table 1: Comparison of Key Cycloaddition Reactions in ent-Kaurane Syntheses
| Target Molecule | Reaction Type | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| Lungshengenin D | Intramolecular Mukaiyama-Michael | BF₃·OEt₂ | -78 to rt | 85 | [1][2] |
| Maoecrystal P | Intermolecular Diels-Alder | Heat | 180 | 75 | [4] |
| (±)-Eriocalyxin B | Thermal Diels-Alder | Xylene, reflux | 140 | 60 | [5] |
Table 2: Selected Late-Stage Oxidation Reactions in ent-Kaurane Syntheses
| Target Molecule | Reaction | Key Reagents | Yield (%) | Reference |
| (−)-Maoecrystal V | Epoxidation/Cascade | DMDO | Not isolated | [3] |
| Lungshengenin D | Allylic Oxidation | SeO₂ | 65 | [2] |
Experimental Protocols
Protocol 1: Intramolecular Mukaiyama-Michael Cyclization for Lungshengenin D Core[2]
-
Preparation: A solution of the silyl enol ether precursor (1.0 equiv) in dry CH₂Cl₂ (0.01 M) is prepared under an argon atmosphere.
-
Reaction Initiation: The solution is cooled to -78 °C. BF₃·OEt₂ (1.2 equiv) is added dropwise over 10 minutes.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Workup: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product.
Protocol 2: Late-Stage Allylic Oxidation in the Synthesis of Lungshengenin D[2]
-
Preparation: To a solution of the enone intermediate (1.0 equiv) in 1,4-dioxane is added SeO₂ (1.5 equiv).
-
Reaction: The mixture is heated to reflux for 4 hours.
-
Workup: The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the allylic alcohol.
Visualizations
Caption: A generalized experimental workflow for the total synthesis of ent-kaurane diterpenoids.
Caption: A logical flowchart for troubleshooting low yields in Diels-Alder reactions.
References
- 1. Convergent Route to ent-Kaurane Diterpenoids: Total Synthesis of Lungshengenin D and 1α,6α-Diacetoxy-ent-kaura-9(11),16-dien-12,15-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmf.unizg.hr [pmf.unizg.hr]
- 3. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Maoecrystal P: Application of a Strained Bicyclic Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming challenges in the purification of ent-Kaurane-3 from plant extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the purification of ent-Kaurane-3 from plant extracts.
Troubleshooting Guides
This section addresses common problems encountered during the purification process in a question-and-answer format.
Question 1: My chromatogram shows broad, tailing peaks for my target compound. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue in chromatography and can significantly impact resolution and quantification. The primary causes and troubleshooting strategies are outlined below:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with polar functional groups on this compound, leading to tailing.
-
Solution: Use an end-capped column where residual silanols are deactivated. Alternatively, adding a competitive agent like triethylamine (TEA) to the mobile phase can block these active sites.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Dilute the sample and re-inject. If tailing persists for all peaks, consider using a column with a higher loading capacity or a larger diameter.
-
-
Column Bed Deformation: Voids or channels in the column packing can lead to poor peak shape. This can be caused by pressure shocks or improper column handling.
-
Solution: Check for a void at the column inlet. Reversing and flushing the column with a strong solvent may resolve minor blockages at the frit. If the problem persists, the column may need to be replaced.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.
-
Solution: Optimize the mobile phase pH. For ent-kaurane diterpenoids, which are generally neutral, this is less of a concern unless acidic or basic impurities are interfering with the separation.
-
-
Excessive Dead Volume: Unswept volume in fittings, tubing, or the detector flow cell can cause peak broadening and tailing.
-
Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter.
-
Question 2: I am getting a low yield of this compound after the initial extraction. How can I improve this?
Answer:
Low extraction yield can be attributed to several factors related to the plant material and the extraction solvent.
-
Incomplete Cell Lysis: The solvent may not be efficiently penetrating the plant tissue to extract the compound.
-
Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Pre-treatment of the plant material, such as freeze-drying, can also improve extraction efficiency.
-
-
Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: Ent-kaurane diterpenoids are typically of medium polarity. A systematic approach using solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) or mixtures thereof is recommended to find the optimal extraction solvent.
-
-
Degradation of the Target Compound: this compound may be susceptible to degradation during extraction, especially if exposed to high temperatures or harsh pH conditions.
-
Solution: Employ milder extraction techniques such as maceration or ultrasound-assisted extraction at room temperature. Avoid prolonged exposure to direct sunlight.
-
Question 3: My purified fractions are contaminated with chlorophyll and lipids. What is the best way to remove these impurities?
Answer:
Chlorophyll and lipids are common lipophilic impurities in plant extracts that can interfere with chromatographic purification.
-
Liquid-Liquid Partitioning: This is an effective pre-purification step.
-
Solution: After initial extraction with a polar solvent like methanol or ethanol, partition the extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol). The chlorophyll and lipids will preferentially move to the hexane layer, while the more polar ent-kaurane diterpenoids will remain in the aqueous methanol layer.
-
-
Solid-Phase Extraction (SPE): SPE can be used for a more targeted cleanup.
-
Solution: Use a reversed-phase (C18) SPE cartridge. The crude extract is loaded, and a polar solvent is used to elute the polar impurities. A solvent of intermediate polarity is then used to elute the this compound, leaving the highly non-polar chlorophyll and lipids on the cartridge.
-
-
Adsorption Chromatography with Activated Charcoal: Activated charcoal can effectively adsorb pigments.
-
Solution: Passing the extract through a bed of activated charcoal can remove a significant amount of chlorophyll. However, care must be taken as it can also adsorb the target compound. It is advisable to test this on a small scale first.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical plant source for this compound?
A1: Isodon species, particularly Isodon japonicus and Isodon trichocarpus, are well-known sources of ent-kaurane diterpenoids, including compounds structurally similar to this compound.[2][3]
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: A combination of chromatographic techniques is typically employed. Normal-phase column chromatography using silica gel is often used for initial fractionation. This is followed by further purification using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column to achieve high purity.
Q3: How can I monitor the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For HPLC, a UV detector is commonly used. The purity of the final compound should be confirmed by analytical techniques such as NMR and Mass Spectrometry.
Q4: What are the storage conditions for purified this compound?
A4: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to store it as a solid in a tightly sealed container at -20°C.
Experimental Protocols
General Protocol for the Purification of ent-Kaurane Diterpenoids (adaptable for this compound) from Isodon Species
This protocol provides a general workflow for the isolation of ent-kaurane diterpenoids. Optimization may be required based on the specific plant material and target compound.
1. Plant Material and Extraction:
-
Air-dry the aerial parts of the Isodon species and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of the target compound in each fraction using TLC. Ent-kaurane diterpenoids are typically found in the ethyl acetate fraction.
3. Column Chromatography (Normal-Phase):
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Collect fractions and monitor by TLC. Combine fractions containing the compound of interest based on their TLC profiles.
4. Further Purification (Reversed-Phase HPLC):
-
Further purify the combined fractions by semi-preparative RP-HPLC on a C18 column.
-
Use a mobile phase gradient of methanol and water or acetonitrile and water.
-
Monitor the elution at a suitable UV wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
Table 1: Comparison of Extraction Solvents for ent-Kaurane Diterpenoids from Isodon Species
| Extraction Solvent | Relative Yield of ent-Kaurane Diterpenoids | Notes |
| 95% Ethanol | High | Efficiently extracts a broad range of medium-polarity compounds. |
| Methanol | High | Similar to ethanol, good for initial extraction. |
| Ethyl Acetate | Medium-High | More selective for medium-polarity compounds, may result in a cleaner initial extract. |
| Dichloromethane | Medium | Good for less polar diterpenoids, but may extract more lipids and chlorophyll. |
| Hexane | Low | Primarily extracts non-polar compounds, not ideal for most ent-kaurane diterpenoids. |
Table 2: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids against Human Cancer Cell Lines (IC50 in µM)
| Compound | HCT-116 (Colon) | HepG2 (Liver) | A2780 (Ovarian) | NCI-H1650 (Lung) | BGC-823 (Gastric) | Reference |
| Compound 1 | 2.94 | 4.31 | 6.47 | >10 | 3.82 | [4] |
| Compound 4 | 1.31 | 1.83 | 2.07 | 1.95 | 1.56 | [4] |
| Compound 6 | 4.12 | 5.63 | >10 | 3.78 | 6.21 | [4] |
| Oridonin (9 ) | 2.15 | 3.24 | 2.89 | 3.51 | 2.76 | [4] |
Note: The specific structure of "this compound" is not explicitly defined in the provided search results. The data presented here is for structurally related ent-kaurane diterpenoids isolated from Isodon species.
Mandatory Visualization
Apoptotic Signaling Pathway of ent-Kaurane Diterpenoids
Caption: Apoptotic signaling cascade induced by ent-kaurane diterpenoids.
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound.
References
- 1. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids
Welcome to the technical support center for NMR analysis of ent-kaurane diterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common challenge of overlapping signals in the ¹H NMR spectrum of this class of molecules, with a focus on ent-Kaurane-3 and its analogues.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of ent-kaurane diterpenoids often complex and prone to signal overlap?
A1: The rigid polycyclic structure of the ent-kaurane skeleton results in a large number of protons in similar chemical environments. Specifically, the methylene (-CH₂-) and methine (-CH-) protons in the fused ring system often have very close chemical shifts, leading to significant signal overlap, particularly in the aliphatic region (typically 0.8 - 2.5 ppm) of the ¹H NMR spectrum.
Q2: What is the first step I should take when I observe overlapping signals in my ¹H NMR spectrum?
A2: The first step is to confirm the purity of your sample. Impurities can introduce additional signals that complicate the spectrum. If the sample is pure, the next step is to optimize the acquisition parameters of your 1D ¹H NMR experiment. This includes increasing the digital resolution by acquiring more data points and using a higher-field NMR spectrometer if available.
Q3: Can changing the solvent help in resolving overlapping signals?
A3: Yes, changing the deuterated solvent can alter the chemical shifts of your compound. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons (an effect known as aromatic solvent-induced shift or ASIS), which can often resolve overlapping signals. It is advisable to try a range of solvents with different polarities and magnetic susceptibilities.
Q4: What are chemical shift reagents and how can they help?
A4: Chemical shift reagents, typically lanthanide complexes (e.g., Eu(fod)₃ or Pr(fod)₃), can be added to the NMR sample to induce large changes in the chemical shifts of protons near a coordinating functional group (like a hydroxyl or carbonyl group).[1][2][3] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can effectively spread out overlapping signals.[2]
Q5: When should I consider using 2D NMR spectroscopy?
A5: 2D NMR spectroscopy is a powerful tool for resolving signal overlap and should be considered when optimization of 1D experiments and the use of shift reagents are insufficient.[4][5] Techniques like COSY, HSQC, and HMBC can help to identify and assign individual proton signals even when they are heavily overlapped in the 1D spectrum.
Troubleshooting Guides
Problem: Unresolved Multiplets in the Aliphatic Region
Symptoms:
-
A broad, unresolved hump or a series of overlapping multiplets in the 0.8 - 2.5 ppm region of the ¹H NMR spectrum.
-
Inability to accurately determine coupling constants and multiplicities for individual protons.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of ent-Kaurane-3 and other hydrophobic compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound precipitating in my aqueous assay medium?
ent-Kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5] Structurally, they are tetracyclic diterpenes, which makes them inherently hydrophobic and poorly soluble in aqueous solutions.[4][5] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound's solubility limit can be exceeded, leading to precipitation.
Q2: What is the recommended starting solvent for dissolving this compound?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving both polar and nonpolar compounds, including ent-kaurane diterpenoids.[6][7] It is miscible with a broad range of organic solvents and water, making it suitable for preparing high-concentration stock solutions for use in various biological assays.[6]
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
The final concentration of DMSO in cell-based assays is critical, as higher concentrations can be toxic to cells.[7][8][9][10] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%.[7][10] Some robust cell lines may tolerate up to 1%, but this should be determined empirically for your specific cell type.[8][10] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[7]
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
Yes, several alternative and complementary strategies can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents can increase solubility.[11][12][13]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[4][14][15][16][17][18][19]
-
Surfactants: These can form micelles that entrap hydrophobic compounds, increasing their apparent solubility.[13][20]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer.
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your biological assays.
Caption: Troubleshooting workflow for poor solubility of this compound.
Data Presentation: Solvent and Excipient Recommendations
The following table summarizes recommended starting concentrations for common solvents and excipients. It is crucial to perform a dose-response curve for each to determine the optimal, non-toxic concentration for your specific assay system.
| Solvent/Excipient | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v)[7][10] | Some cell lines may tolerate up to 1%.[8][10] Always include a vehicle control.[7] |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Can be used as a co-solvent with water or media. |
| Polyethylene Glycol 300 (PEG 300) | 10-50 mM in 50% Ethanol | ≤ 1% (v/v) | A co-solvent that can improve solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (prepare aqueous solution) | 1-10 mM | Forms inclusion complexes to enhance aqueous solubility.[14][15] |
| Tween® 80 | 10% (w/v) aqueous solution | 0.01-0.1% (v/v) | A non-ionic surfactant that can form micelles. |
| Pluronic® F-68 | 10% (w/v) aqueous solution | 0.02-0.1% (w/v) | A non-ionic co-polymer surfactant. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Improving Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is adapted from methods for enhancing the solubility of hydrophobic drugs using cyclodextrins.[14][15][16]
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 20 mM).
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing vigorously. The molar ratio of HP-β-CD to the compound may need to be optimized (e.g., 1:1, 2:1, 5:1).
-
Incubate the mixture at room temperature for at least 1 hour with continuous agitation to facilitate the formation of the inclusion complex.
-
Use this complexed solution for serial dilutions in your assay medium.
Visualization of a Hypothetical Signaling Pathway
ent-Kaurane diterpenoids have been reported to exhibit anti-inflammatory and anti-cancer activities.[1][2][3] The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
addressing diastereoselectivity issues in ent-Kaurane-3 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to diastereoselectivity in the synthesis of ent-kaurane-3 derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling diastereoselectivity during the synthesis of the ent-kaurane core?
A1: The primary challenges in controlling diastereoselectivity arise during the formation of the complex tetracyclic framework, particularly the bicyclo[3.2.1]octane system. Key issues include:
-
Controlling Stereocenters during Cyclization: Establishing the correct relative stereochemistry of multiple chiral centers in a single cyclization step is a significant hurdle.
-
Reagent Approach Control: The facial selectivity of reagents approaching a complex, sterically hindered polycyclic intermediate can be difficult to predict and control.
-
Thermodynamic vs. Kinetic Control: Reaction conditions can favor the formation of a thermodynamically more stable, but undesired, diastereomer over the kinetically favored product.
Q2: What general strategies can be employed to improve diastereoselectivity in ent-kaurane synthesis?
A2: Several strategies have been successfully used to address diastereoselectivity issues:
-
Use of "Overbred" Intermediates: This approach involves creating an intermediate with excess carbon-carbon bonds, which are then selectively cleaved to yield the desired stereochemistry[1][2].
-
Early-Stage Cage Formation: Constructing a rigid cage-like structure early in the synthesis can control the stereochemical outcome of subsequent reactions[3].
-
Substrate Control: Introducing bulky protecting groups or directing groups on the substrate can guide the stereochemical course of a reaction.
-
Reagent-Based Control: Employing chiral reagents or catalysts can induce asymmetry and favor the formation of a specific diastereomer.
-
Cycloaddition Reactions: The inherent stereoselectivity of reactions like the Diels-Alder cycloaddition can be leveraged to set multiple stereocenters with high precision[4].
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Radical Cyclization to Form the Bicyclo[3.2.1]octane Ring System
Symptoms:
-
Formation of a mixture of diastereomers at the C8 quaternary center.
-
Difficulty in separating the desired diastereomer from the unwanted ones.
Possible Causes:
-
Lack of facial bias in the approach of the radical to the acceptor.
-
Flexibility of the cyclization precursor, allowing for multiple reaction conformations.
Solutions:
-
Introduce Steric Hindrance: Modify the substrate to create a more sterically hindered environment on one face of the molecule, thus directing the radical attack to the opposite face.
-
Utilize a Rigid Precursor: Design a cyclization precursor with reduced conformational flexibility. An "early-stage cage formation" strategy can be beneficial here[3].
-
Employ a Different Radical Generation Method: The choice of radical initiator and reaction conditions can influence the transition state of the cyclization and, consequently, the diastereoselectivity.
Issue 2: Undesired Stereochemistry from Nucleophilic Attack on a Carbonyl Group
Symptoms:
-
Formation of the undesired alcohol diastereomer upon reduction of a ketone or addition of an organometallic reagent.
Possible Causes:
-
Steric hindrance around the carbonyl group favoring attack from the less hindered, but undesired, face.
-
Chelation control leading to the undesired diastereomer.
Solutions:
-
Use of Bulky Reducing Agents: Reagents like L-Selectride® or K-Selectride® can enhance diastereoselectivity by favoring attack from the less sterically hindered face.
-
Chelation-Controlled Reactions: In substrates with nearby Lewis basic groups, using a chelating metal (e.g., Zn, Mg) can lock the conformation and direct the nucleophilic attack.
-
Change of Protecting Groups: Altering protecting groups near the reaction center can change the steric environment and influence the direction of nucleophilic attack.
Quantitative Data Summary
| Reaction Type | Key Reagents/Conditions | Diastereomeric Ratio (dr) | Reference |
| Reductive Cyclopropanation Fragmentation | Zn(Hg) amalgam, 6 M HCl/toluene, 110 °C | 2:1 | [1] |
| Deprotonation and Alkylation | LiHMDS | 60:40 | [5] |
Experimental Protocols
Protocol 1: Controlled Fragmentation of a Cyclopropanediol Intermediate
This protocol is adapted from a strategy employing an "overbred intermediate" to control stereochemistry[1].
Objective: To achieve diastereoselective cleavage of a C-C bond in a cyclopropanediol intermediate to form the desired bicyclic system.
Procedure:
-
To a solution of the cyclopropanediol intermediate in toluene, add 6 M hydrochloric acid.
-
Add Zn(Hg) amalgam to the mixture.
-
Heat the reaction mixture to 110 °C for 1 hour.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the diastereomers.
Expected Outcome: A diastereomeric mixture with a ratio of approximately 2:1 in favor of the desired isomer[1].
Visualizations
Caption: Strategies for controlling diastereoselectivity in synthesis.
Caption: A logical workflow for troubleshooting diastereoselectivity issues.
References
- 1. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of ent-Kaurane-3 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the experimental phase of ent-kaurane-3 derivative development.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor solubility in aqueous buffers for my biological assays. What can I do?
A1: Poor aqueous solubility is a common issue with the hydrophobic ent-kaurane scaffold.[1] Consider the following strategies:
-
Co-solvents: Use biocompatible co-solvents such as DMSO or ethanol in your stock solutions. However, be mindful of the final concentration in your assay, as high concentrations of organic solvents can affect cell viability and assay performance.
-
Formulation with Cyclodextrins: Complexation with suitably substituted cyclodextrins can significantly enhance the aqueous solubility of diterpenes.[2]
-
Salt Formation: If your derivative has an acidic functional group (e.g., a carboxylic acid), converting it to a salt (e.g., a sodium salt) can improve its water solubility.
-
Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization.
-
Polypeptide Formulations: High-speed vibrational milling with polypeptides like poly-L-lysine and poly-γ-glutamic acid can create water-dispersible nanocomplexes of hydrophobic compounds.[3]
Q2: I am observing a loss of my compound's activity over a short period in my experimental setup. What could be the cause?
A2: The loss of activity could be due to the chemical instability of your this compound derivative. These compounds can be susceptible to degradation under certain conditions. Key factors to investigate are:
-
pH of the Medium: ent-Kaurane diterpenoids like xylopic acid have shown pH-dependent stability and are less stable in strongly acidic or basic solutions.[4][5] Ensure the pH of your buffers and media is within a stable range for your compound.
-
Oxidation: These compounds can be sensitive to oxidative stress.[4][5] If your medium contains oxidizing agents or is exposed to air for extended periods, this could lead to degradation.
-
Temperature: Stability can be temperature-dependent.[4][5] Avoid repeated freeze-thaw cycles and store stock solutions at appropriate low temperatures (e.g., -20°C or -80°C). During experiments, minimize the time the compound is kept at higher temperatures.
Q3: Are there any specific structural moieties on the this compound skeleton that are particularly prone to degradation?
A3: Yes, certain functional groups can be more labile. For instance:
-
Esters: Ester groups, which may be present at the C-3 position or elsewhere, are susceptible to hydrolysis under acidic or basic conditions.
-
Exocyclic Double Bonds: The exocyclic double bond at C16-C17 is a common feature and can be a site for oxidation or other addition reactions.
-
Hydroxyl Groups: Hydroxyl groups can be targets for oxidation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | Compound Precipitation: The derivative is precipitating out of the cell culture medium due to poor solubility. | 1. Visually inspect the wells under a microscope for any signs of precipitation. 2. Decrease the final concentration of the compound. 3. Increase the concentration of the solubilizing agent (e.g., DMSO), ensuring it remains within a non-toxic range for the cells. 4. Prepare fresh dilutions from the stock solution for each experiment. |
| Loss of compound effect over the time course of the experiment (e.g., 48h or 72h incubation). | Compound Degradation: The derivative is degrading in the cell culture medium over time (due to pH, oxidation, or temperature). | 1. Perform a stability study of the compound in the cell culture medium under incubation conditions (37°C, 5% CO2) and analyze its concentration at different time points using HPLC. 2. If degradation is confirmed, consider replenishing the medium with a fresh compound at intermediate time points. 3. De-gas the medium before adding the compound to minimize dissolved oxygen. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of Stored Samples
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks, not present in the initial analysis, appear in the chromatogram of a stock solution or formulated product. | Degradation of the Compound: The compound is degrading under the storage conditions. | 1. Identify the Degradation Pathway: Subject the compound to forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products. Compare the chromatograms to see if the unknown peaks match those from specific stress conditions (e.g., acid hydrolysis, oxidation). This can help identify the nature of the degradation. 2. Optimize Storage Conditions: Based on the degradation pathway, adjust the storage conditions. If it's oxidative degradation, store under an inert atmosphere (e.g., nitrogen or argon). If it's hydrolysis, ensure the solvent is anhydrous and stored in a tightly sealed container. 3. Evaluate Photostability: Store a sample protected from light and another exposed to light to determine if the degradation is light-induced. ent-Kaurane diterpenoids like xylopic acid have been shown to be stable under UV-light irradiation, but this should be confirmed for each new derivative.[4][5] |
Data Presentation
Table 1: Physicochemical Properties of a Representative ent-Kaurane Diterpenoid (Kaurenoic Acid)
| Property | Value | Implication for Drug Development |
| Molecular Formula | C₂₀H₃₀O₂ | |
| Molecular Weight | 302.45 g/mol | Adheres to Lipinski's rule of five. |
| LogP | ~4.5 - 6.4 | Indicates high lipophilicity and potential for poor aqueous solubility.[6] |
| Water Solubility | Low | Formulation strategies are necessary to improve bioavailability. |
| pKa | ~4.7 | The carboxylic acid moiety allows for salt formation to potentially increase solubility. |
Table 2: Illustrative Quantitative Data from a Forced Degradation Study of an ent-Kaurane Diterpenoid (Xylopic Acid)
Note: This table is a representative summary based on published findings that xylopic acid is unstable under these conditions. The exact percentages can vary based on experimental parameters.[4][5]
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | ~ 25% |
| Base Hydrolysis | 1 M NaOH | 24 h | 60°C | ~ 40% |
| Oxidation | 6% H₂O₂ | 24 h | Room Temp. | ~ 30% |
| Thermal | Solid State | 48 h | 80°C | < 5% |
| Photolytic | UV Light (254 nm) | 24 h | Room Temp. | < 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound Derivative
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 8 hours. Withdraw samples at regular intervals, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.[8]
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the stock solution and the solid drug substance to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of acetonitrile and water/formic acid).
-
Use a photodiode array (PDA) detector to monitor for peak purity and identify the formation of new peaks.
-
Characterize significant degradation products using LC-MS/MS.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Studies.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 3. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. forced-degradation-studies-elucidation-of-degradation-pathways-and-degradation-kinetics-of-xylopic-acid-via-lc-and-lc-ms-ms-analyses - Ask this paper | Bohrium [bohrium.com]
- 5. Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
dealing with matrix effects in LC-MS analysis of ent-Kaurane-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ent-Kaurane-3 and related diterpenoids.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor signal intensity, inconsistent results, or non-reproducible quantification for this compound.
This is a classic symptom of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing inconsistent LC-MS signals.
Detailed Steps:
-
Confirm the Presence of Matrix Effects:
-
Method: Perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the MS source while injecting a blank matrix extract onto the LC column.
-
Interpretation: A dip in the baseline signal of the infused standard at the retention time of this compound indicates ion suppression, while a rise indicates ion enhancement.[1]
-
Action: If a significant matrix effect is observed, proceed to optimize the sample preparation method.
-
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. The choice of technique depends on the sample matrix and the physicochemical properties of this compound (a hydrophobic diterpenoid).
-
Liquid-Liquid Extraction (LLE): This is an effective technique for separating compounds based on their differential solubility in two immiscible liquids. For a hydrophobic compound like this compound, LLE can efficiently remove polar interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. For this compound, a reversed-phase (e.g., C18) or a specific polymeric sorbent can be effective in removing both polar and some non-polar interferences.
-
Sample Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[2]
-
-
Refine Chromatographic Conditions:
-
Action: Modify the LC gradient, mobile phase composition, or even the column chemistry to achieve better separation between this compound and co-eluting matrix components. The aim is to shift the elution of the analyte to a region with minimal ion suppression, as identified by the post-column infusion experiment.
-
-
Implement an Internal Standard (IS) Strategy:
-
Method: The use of an internal standard is crucial to compensate for signal variations caused by matrix effects.
-
Ideal Choice: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Alternative: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used.
-
Issue 2: High background noise or ghost peaks in the chromatogram.
This can be caused by contamination from the sample matrix, solvents, or the LC-MS system itself.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Inject a blank solvent. If the noise or ghost peaks persist, the contamination is likely from the mobile phase or the system.
-
Inject a blank matrix extract prepared with clean solvents. If the issue appears, the contamination originates from the sample preparation procedure or the matrix itself.
-
-
System Decontamination:
-
Flush the LC system, including the column, with a series of strong and weak solvents.
-
Clean the MS ion source according to the manufacturer's instructions.
-
-
Improve Sample Preparation:
-
Ensure high-purity solvents and reagents are used.
-
Incorporate a more rigorous cleanup step in your sample preparation protocol (e.g., a more selective SPE sorbent).
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest. Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, ultimately affecting the accuracy and reproducibility of quantification.[1][3]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract spiked with the analyte after extraction) to the peak area of the analyte in a pure solvent standard at the same concentration.
-
Formula: Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Solvent Standard)
-
Interpretation:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Q3: Which sample preparation technique is best for reducing matrix effects for this compound?
A3: The optimal technique depends on the complexity of your sample matrix. Here is a comparison to guide your selection:
| Sample Preparation Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile). | Simple and fast. | Non-selective, often results in significant matrix effects from co-extracted phospholipids and other small molecules. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Effective for removing highly polar interferences from the hydrophobic this compound.[4] | Can be labor-intensive and may not remove interferences with similar hydrophobicity. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte or interferences on a solid sorbent. | Highly selective cleanup, can remove a broader range of interferences (polar and non-polar) depending on the sorbent chemistry. | Requires method development to select the appropriate sorbent and optimize loading, washing, and elution steps. |
Q4: What is a post-column infusion experiment and how do I set it up?
A4: A post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement in a chromatogram.
Experimental Workflow:
Caption: Schematic of a post-column infusion setup.
Procedure:
-
A standard solution of your analyte (this compound) is continuously delivered by a syringe pump.
-
The eluent from the LC column is mixed with the analyte standard solution via a T-connector.
-
This combined flow enters the mass spectrometer's ion source.
-
A blank matrix extract is injected into the LC system.
-
The signal of the infused analyte is monitored throughout the chromatographic run. Any deviation from a stable baseline indicates a matrix effect at that retention time.[5][6]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound from a Biological Fluid (e.g., Plasma)
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from a Plant Extract
This protocol assumes the use of a C18 reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the plant extract in an appropriate solvent (e.g., water with a low percentage of organic solvent) to ensure retention on the C18 sorbent.
-
Load the diluted extract onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound and other hydrophobic compounds with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Post-Elution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Disclaimer: These are general protocols and may require optimization for your specific application and matrix.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays with ent-Kaurane-3
Welcome to the technical support center for researchers working with ent-Kaurane-3 and other ent-kaurane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential assay interference and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound belongs to the ent-kaurane class of diterpenoids, which are natural products isolated from various plants, such as those from the genus Isodon.[1] These compounds are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways, such as the NF-κB pathway.[1][2]
Q2: I'm observing unexpected results in my cell-based assay after treating cells with this compound. Could the compound be interfering with my assay?
Yes, it is possible. Natural products like ent-kaurane diterpenoids can sometimes interfere with cell-based assays through various mechanisms. These can include:
-
Intrinsic Fluorescence/Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to false-positive signals.[3][4][5]
-
Fluorescence Quenching: The compound might absorb the light emitted by your fluorescent probe, leading to a decrease in signal and a false-negative result.
-
Chemical Reactivity: Some ent-kaurane diterpenoids possess reactive functional groups, such as α,β-unsaturated ketones, which can covalently modify assay components like enzymes (e.g., luciferase) or cellular proteins, leading to inhibition or activation that is not related to the intended biological target.[6]
-
Cytotoxicity: At higher concentrations, this compound may be cytotoxic to your cells. If your assay endpoint is sensitive to cell number or metabolic activity (e.g., MTT or ATP assays), this can lead to a decrease in signal that might be misinterpreted as a specific inhibitory effect.[1][2]
-
Light Scattering: The compound, if not fully dissolved, can form precipitates that scatter light and interfere with absorbance or fluorescence readings.
Q3: How can I determine if this compound is autofluorescent and interfering with my fluorescence-based assay?
A simple control experiment can help you assess autofluorescence.
-
Protocol: Prepare a cell-free assay plate containing your assay buffer and this compound at the same concentrations you are using in your experiment. Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
Interpretation: If you observe a significant signal in the wells containing this compound compared to the vehicle control, the compound is autofluorescent and is likely contributing to your assay signal.[3][5]
Q4: My luciferase reporter assay shows inhibition with this compound treatment. How can I be sure this is a real effect on my promoter of interest and not direct inhibition of the luciferase enzyme?
This is a common concern with luciferase assays. You can perform a counter-screen to test for direct inhibition of the luciferase enzyme.[7][8]
-
Protocol: Perform a cell-free luciferase assay. Add a purified, recombinant luciferase enzyme and its substrate (luciferin) to your assay buffer. Then, add this compound at various concentrations and measure the luminescence.
-
Interpretation: A decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.[7] If there is no change in luminescence, the inhibition you are observing in your cell-based assay is more likely due to a biological effect on your reporter construct.
Troubleshooting Guides
Issue 1: High Background Fluorescence in an Image-Based or Plate Reader-Based Assay
Potential Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Cell-Free Autofluorescence Control:
-
Protocol: Prepare a microplate with assay medium and a serial dilution of this compound. Read the plate using the same filter set as your experiment.
-
Interpretation: If a concentration-dependent increase in fluorescence is observed, the compound is autofluorescent.
-
-
Mitigation Strategies:
-
Wavelength Selection: If possible, switch to a fluorescent dye that excites and emits at longer wavelengths (red or far-red spectrum), as natural product autofluorescence is often more pronounced in the blue-green spectrum.[3][9]
-
Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the background signal from your experimental wells. However, this is less accurate if the compound's fluorescence changes in the cellular environment.
-
Wash Steps: For assays with adherent cells, incorporating wash steps to remove the compound before reading the fluorescence can be effective.
-
Issue 2: Decreased Signal in a Viability/Cytotoxicity Assay (e.g., MTT, MTS, CellTiter-Glo®)
Potential Cause:
-
True cytotoxicity of this compound.
-
Direct inhibition of the metabolic enzymes (dehydrogenases) used in the assay.
-
Quenching of the fluorescent or luminescent signal.
Troubleshooting Workflow:
Issue 3: Irreproducible Results or High Variability Between Replicates
Potential Cause:
-
Poor solubility of this compound.
-
Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Assess Solubility:
-
Visually inspect your stock solution and final assay concentrations for any precipitation.
-
Consider using a small amount of a biocompatible solvent like DMSO to aid solubility, but always include a vehicle control in your experiments.
-
-
Evaluate Compound Stability:
-
Incubate this compound in your cell culture medium for the duration of your experiment. At various time points, analyze the medium by HPLC or LC-MS to check for degradation of the parent compound.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of several ent-kaurane diterpenoids against various human cancer cell lines. This data can be useful for selecting appropriate concentration ranges for your experiments and being aware of potential cytotoxicity.
| ent-Kaurane Diterpenoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 27.3 ± 1.9 | [10] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 24.7 ± 2.8 | [10] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Lung Adenocarcinoma | 30.7 ± 1.7 | [10] |
| Weisiensin B | HepG2 | Hepatocellular Carcinoma | 3.24 | [1] |
| Weisiensin B | SGC-7901 | Gastric Cancer | 4.34 | [1] |
| Ponicidin | HeLa | Cervical Cancer | 23.1 (24h) | [1] |
| Longikaurin A | SMMC-7721 | Hepatocarcinoma | ~1.8 | [1] |
| Jungermannenone A | PC3 | Prostate Carcinoma | 1.34 | [1] |
| 11β-hydroxy-ent-16-kaurene-15-one | HepG2 | Hepatocellular Carcinoma | Active (IC50 < 20) | [2] |
| Kaurenic acid | B16F1 | Melanoma | 0.79 | [1] |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits firefly luciferase.
Materials:
-
Recombinant firefly luciferase
-
Luciferase assay buffer
-
D-Luciferin substrate
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well plates
Procedure:
-
Prepare a working solution of recombinant firefly luciferase in luciferase assay buffer.
-
In a 96-well plate, add 50 µL of luciferase assay buffer to each well.
-
Add 1 µL of this compound stock solution at various concentrations (and vehicle control) to the appropriate wells.
-
Add 25 µL of the luciferase enzyme solution to each well and mix gently.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Prepare the D-luciferin substrate solution according to the manufacturer's instructions.
-
Initiate the reaction by adding 25 µL of the D-luciferin solution to each well.
-
Immediately measure the luminescence using a plate reader.
Protocol 2: Autofluorescence Assessment in a Cell-Free System
Objective: To measure the intrinsic fluorescence of this compound.
Materials:
-
Assay buffer or cell culture medium (phenol red-free is recommended)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Black, clear-bottom 96-well plates
Procedure:
-
Add 100 µL of assay buffer/medium to the wells of the microplate.
-
Create a serial dilution of this compound directly in the plate, ensuring the final solvent concentration is consistent across all wells. Include a vehicle-only control.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader at the excitation and emission wavelengths of interest.
Signaling Pathway Diagrams
Ent-kaurane diterpenoids are known to modulate several key signaling pathways involved in cancer cell survival and inflammation. Below are simplified diagrams of the NF-κB and apoptosis pathways, highlighting potential points of intervention by these compounds.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reframeDB [reframedb.org]
- 9. bosterbio.com [bosterbio.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Efficacy of ent-Kaurane Cores
This guide provides a comparative analysis of prominent synthetic routes for ent-kaurane diterpenoids, a class of natural products renowned for their complex structures and significant biological activities, including potent antitumor and anti-inflammatory properties. The intricate tetracyclic framework of the ent-kaurane core has rendered it a compelling target for synthetic chemists, leading to the development of diverse and innovative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview of key synthetic methodologies, supported by experimental data, to inform future research and development endeavors.
Comparative Analysis of Synthetic Routes
The total synthesis of ent-kaurane diterpenoids has been approached through various strategies, each with its own merits and challenges. Here, we compare two distinct and elegant total syntheses: the divergent synthesis of (–)-Enmein and the convergent synthesis of Pharicin A.
| Parameter | Divergent Synthesis of (–)-Enmein (Dong et al.) | Convergent Synthesis of Pharicin A (Ding et al.) |
| Target Molecule | (–)-Enmein | Pharicin A |
| Overall Yield | Not explicitly stated in the communication | Not explicitly stated in the communication |
| Longest Linear Sequence | ~15 steps to common intermediate | ~20 steps |
| Key Strategy | Divergent approach from a common intermediate, early-stage cage formation to control diastereoselectivity. | Convergent approach featuring an oxidative dearomatization-induced [5+2] cycloaddition/pinacol-type 1,2-acyl migration cascade. |
| Core Formation | One-pot acylation/alkylation/lactonization to construct the C-ring and C8 quaternary center. | Unprecedented oxidative dearomatization-induced [5+2] cycloaddition/pinacol-type 1,2-acyl migration. |
| Key Reactions | Diels-Alder cycloaddition, reductive alkenylation, Barton-McCombie deoxygenation. | Eschenmoser-Tanabe fragmentation, singlet oxygen ene reaction, retro-aldol/aldol process. |
Experimental Protocols
Divergent Synthesis of (–)-Enmein
The synthesis of (–)-Enmein, as reported by Dong and colleagues, showcases a divergent strategy allowing for the synthesis of multiple enmein-type natural products from a common intermediate.[1][2][3][4][5]
1. Synthesis of Bicyclic Ketone (10): A solution of Danishefsky-type diene 8 and anhydride 9 in toluene is refluxed for 15 hours. Following this, an acidic workup is performed to yield the bicyclic ketone 10 with a 91% yield.[1][3]
2. Formation of Lactone (11): The bicyclic ketone 10 is treated with LiAlH4, which selectively reduces the bulkier carbonyl group of the anhydride and the ketone, affording lactone 11 in 90% yield.[1][3]
3. Construction of the [3.2.1] Bicycle (23): L-selectride reduction of intermediate 5 leads to the formation of lithium enolate 22 . Subsequent palladium-catalyzed alkenylation provides the [3.2.1] bicycle 23 .[1][3]
4. Formation of Common Intermediate (25): An efficient reduction/Barton-McCombie deoxygenation sequence is used to remove the C14 oxygen from 23 . Upon acidic workup in methanol, the cage structure opens to release the alcohol 25 in 83% overall yield. This serves as a common intermediate for the synthesis of both enmein and isodocarpin.[1][3]
5. Final Steps to (–)-Enmein (1): The synthesis is completed through epimerization of the C3 hydroxyl group via Dess-Martin oxidation and L-selectride reduction, followed by allylic oxidation and acid-mediated acetal hydrolysis and silyl removal.[1][3]
Convergent Synthesis of Pharicin A
The convergent total synthesis of Pharicin A by Ding and coworkers is highlighted by a novel cascade reaction to construct the highly oxygenated bicyclo[3.2.1]octane framework.[6][7][8][9]
1. Preparation of Aldehyde (9): The synthesis begins with the enantiomerically-pure bicyclic enone 4 , which is ketalized and then subjected to reductive alkylation to give 5 . Reduction to the axial alcohol with L-selectride, followed by deketalization and acetylation, yields 6 . Oxidation to the cyclohexenone and subsequent nucleophilic epoxidation gives 7 . This is followed by fragmentation using the Tanabe modification of the Eschenmoser protocol and selective hydrogenation to afford aldehyde 9 .
2. Formation of Alcohol (1): The aryl lithium generated from the addition of two equivalents of n-BuLi to 10 is added to aldehyde 9 to produce the alcohol 1 and its diastereomer, which can be readily separated.
3. Key Cascade Reaction to Diketone (2): The alcohol 1 is treated with PhI(OTFA)2 in hexafluoroisopropanol, which initiates an oxidative dearomatization-induced [5+2] cycloaddition followed by a 1,2-acyl shift to yield the diketone 2 .
4. Final Steps to Pharicin A (3): The final steps involve adjusting the stereochemistry of a secondary alcohol and differentiating the two ketones. This is achieved through an oxidation to a triketone, followed by a global reduction to a triol 12 . Selective acetylation and oxidation lead to ketone 13 . A retro-aldol/aldol process inverts the stereochemistry of the final secondary alcohol, which is then reduced to yield 14 . A photochemically-driven allylic oxidation followed by treatment with trichloroisocyanuric acid completes the synthesis of Pharicin A (3 ).
Visualizations
Synthetic Workflow: Divergent Synthesis of (–)-Enmein
Caption: A simplified workflow of the divergent synthesis of (–)-Enmein.
Signaling Pathway: Anticancer Mechanism of ent-Kauranes
Caption: The anticancer signaling pathway of ent-kaurane diterpenoids.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Syntheses of Highly Oxidized ent-Kaurenoids Pharicin A, Pharicinin B, 7-O-Acetylpseurata C, and Pseurata C: A [5+2] Cascade Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uibk.ac.at [uibk.ac.at]
- 9. uibk.ac.at [uibk.ac.at]
A Comparative Analysis of ent-Kaurane Bioactivity with other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of ent-kaurane diterpenoids against other major diterpenoid classes, including abietane and labdane diterpenoids. The information presented is curated from experimental data to assist researchers in evaluating the therapeutic potential of these natural compounds.
Comparative Bioactivity Data
The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of representative diterpenoids from the ent-kaurane, abietane, and labdane classes, presenting their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Diterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) |
| ent-Kaurane | Oridonin | CCRF-CEM (Leukemia) | 1.65[1] |
| MDA-MB-231 (Breast) | 6.06[1] | ||
| HCT116 (Colon) | 18.0[1] | ||
| Jaridonin | EC1 (Esophageal) | 4.60[1] | |
| SHG-44 (Glioma) | 14.7[1] | ||
| Jungermannenone A | PC3 (Prostate) | 1.34[1] | |
| HepG2 (Liver) | 5.29[1] | ||
| ent-11α-hydroxy-16-kauren-15-one | HL-60 (Leukemia) | 0.56[1] | |
| Abietane | Nepetabrate B | HCT-8 (Colon) | 36.3[2][3] |
| Nepetabrate D | HCT-8 (Colon) | 41.4[2][3] | |
| Labdane | Chlorolabdan A | Raji (Burkitt's lymphoma) | 1.2-22.5 |
| Chlorolabdan B | Various blood cancer cell lines | 1.2-22.5[4] | |
| Epoxylabdan A | Various blood cancer cell lines | 1.2-22.5[4] |
Table 2: Comparative Anti-inflammatory Activity (IC50, µM)
| Diterpenoid Class | Compound | Assay | IC50 (µM) |
| ent-Kaurane | Wallkaurane A | NO Production Inhibition | 4.21[5][6] |
| Kaurene Derivative 28 | NO Production Inhibition | <10[7] | |
| Kaurene Derivative 55 | NO Production Inhibition | <10[7] | |
| Kaurene Derivative 62 | NO Production Inhibition | <10[7] | |
| Isohenolide I | NO Production Inhibition | 15.99[8] | |
| Isohenolide M | NO Production Inhibition | 18.19[8] | |
| Abietane | Nepetabrate B | NO Production Inhibition | 19.2[2][3][9] |
| Nepetabrate D | NO Production Inhibition | 18.8[2][3][9] | |
| Compound 3 (from C. bodinieri) | NO Production Inhibition | 36.35[10] | |
| Compound 8 (from C. bodinieri) | NO Production Inhibition | 37.21[10] | |
| Medusanthol A | NO Production Inhibition | 3.12[11] | |
| Medusanthol B | NO Production Inhibition | 15.53[11] | |
| Labdane | Hedychicoronarin | Superoxide Anion Inhibition | ≤4.52 µg/mL[12][13][14] |
| 7β-hydroxycalcaratarin A | Superoxide Anion Inhibition | ≤4.52 µg/mL[12][13][14] | |
| Calcaratarin A | Superoxide Anion Inhibition | ≤4.52 µg/mL[12][13][14] | |
| Coronarin A | Elastase Release Inhibition | ≤6.17 µg/mL[12][13] |
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Diterpenoid Class | Compound | Microorganism | MIC (µg/mL) |
| ent-Kaurane | Sigesbeckin A | Staphylococcus aureus (MRSA) | 64 |
| Enterococcus faecalis (VRE) | 64 | ||
| Abietane | Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus (MRSA) | 8[15] |
| Staphylococcus epidermidis | 8[15] | ||
| Streptococcus mitis | 8[15] | ||
| Labdane | Chlorolabdan B | Bacillus subtilis | 4-8[4][16] |
| Micrococcus luteus | 4-8[4][16] | ||
| Staphylococcus aureus | 4-8[4][16] | ||
| Graminifolin A | Curtobacterium flaccumfaciens | 67-533 | |
| Clavibacter michiganensis | 67-533 |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assessment: NF-κB Signaling Pathway
The inhibition of the NF-κB signaling pathway is a common indicator of anti-inflammatory activity. This can be assessed through various methods, including reporter gene assays or monitoring the translocation of NF-κB from the cytoplasm to the nucleus.
Signaling Pathway:
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Protocol (Reporter Assay):
-
Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with the diterpenoid compounds for a specified time.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB-driven luciferase expression.
Antimicrobial Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Serial Dilution: Perform a two-fold serial dilution of the diterpenoid compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from <i>Nepeta bracteata</i> Benth. - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abietane diterpenoids with anti-inflammatory activities from Callicarpa bodinieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Labdane-type diterpenoids and anti-inflammatory constituents from Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Oridonin: A Comparative Analysis of its Anticancer Efficacy Across Various Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the anticancer activities of the ent-kaurane diterpenoid, Oridonin. This guide provides a comparative analysis of its cytotoxic effects, details the underlying molecular mechanisms, and offers in-depth experimental protocols.
Oridonin, a major bioactive ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research. Its potent anticancer properties have been demonstrated across a wide spectrum of human cancer cell lines. This guide synthesizes the available data on Oridonin's cytotoxic activity, providing a valuable comparative resource for researchers investigating its therapeutic potential.
Comparative Cytotoxicity of Oridonin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Oridonin in various human cancer cell lines, as determined by cell viability assays (typically MTT or CCK-8 assays) after 48 or 72 hours of treatment.
| Cancer Type | Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Gastric Cancer | AGS | 2.63 ± 0.32 | 1.93 ± 0.16 |
| HGC27 | 9.27 ± 0.41 | 7.41 ± 0.51 | |
| MGC803 | 11.06 ± 0.40 | 8.81 ± 0.16 | |
| Esophageal Squamous Cell Carcinoma | TE-2 | - | 6.86 ± 0.83 |
| TE-8 | - | 3.00 ± 0.46 | |
| Prostate Cancer | LNCaP | 1.8 - 7.5 (ED50) | - |
| DU145 | 1.8 - 7.5 (ED50) | - | |
| PC3 | 1.8 - 7.5 (ED50) | - | |
| Breast Cancer | MCF-7 | 1.8 - 7.5 (ED50) | - |
| MDA-MB-231 | 1.8 - 7.5 (ED50) | - | |
| Non-Small Cell Lung Cancer | NCI-H520 | 1.8 - 7.5 (ED50) | - |
| NCI-H460 | 1.8 - 7.5 (ED50) | - | |
| NCI-H1299 | 1.8 - 7.5 (ED50) | - | |
| Acute Promyelocytic Leukemia | NB4 | 1.8 - 7.5 (ED50) | - |
| Glioblastoma | U118 | 1.8 - 7.5 (ED50) | - |
| U138 | 1.8 - 7.5 (ED50) | - |
Note: ED50 (median effective dose) is analogous to IC50. The data presented for prostate, breast, non-small cell lung, leukemia, and glioblastoma cell lines are from a study reporting a range of ED50 values.[1]
Molecular Mechanisms of Oridonin's Anticancer Activity
Oridonin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest. The key molecular pathways involved are detailed below.
Induction of Apoptosis
Oridonin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A central mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol.
The released cytochrome c activates a cascade of caspases, which are the executive enzymes of apoptosis. Oridonin treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis. This ultimately leads to the activation of effector caspases, such as caspase-3, and the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, Oridonin can arrest the cell cycle at various phases, most notably at the G2/M phase, thereby inhibiting cancer cell proliferation.[2] This is often associated with the modulation of cell cycle regulatory proteins. In some cell lines, Oridonin-induced cell cycle arrest is dependent on the tumor suppressor protein p53.[1]
Detailed Experimental Protocols
To facilitate the replication and further investigation of Oridonin's anticancer properties, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Oridonin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
The following day, treat the cells with various concentrations of Oridonin. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Oridonin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Oridonin as described for the viability assay.
-
After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from Oridonin-treated and control cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin, to normalize the protein expression levels.
This guide provides a solid foundation for understanding and further exploring the anticancer potential of Oridonin. The comparative data, mechanistic insights, and detailed protocols are intended to support and streamline future research in this promising area of cancer drug discovery.
References
A Researcher's Guide to Spectroscopic Databases for ent-Kaurane Derivative NMR Data Comparison
For researchers in natural product chemistry, drug development, and related scientific fields, the accurate identification and characterization of novel compounds are paramount. ent-Kaurane diterpenoids, a large and structurally diverse class of natural products with a wide range of biological activities, present a significant challenge in this regard. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of these molecules. However, the interpretation of complex NMR spectra and the definitive identification of a specific ent-kaurane derivative often require comparison with existing, authenticated data. This guide provides a comprehensive comparison of spectroscopic databases and alternative methods for the analysis of NMR data of ent-kaurane derivatives.
Key Spectroscopic Databases for Natural Product NMR Data
The rapid growth of natural product research has led to the development of several valuable spectroscopic databases. For researchers working with ent-kaurane derivatives, the following platforms are the most relevant:
| Database | Description | Data Types | Access |
| Natural Products Magnetic Resonance Database (NP-MRD) | A comprehensive and freely accessible repository for NMR data of natural products. It has quickly become the world's largest repository for NMR data on natural products since its launch in 2020.[1][2] | Experimental and predicted 1D and 2D NMR spectra, chemical shifts, coupling constants, and associated metadata. | Open Access |
| CH-NMR-NP | A database of 13C and 1H NMR data for natural products compiled from published literature. | Chemical shifts. | Free to access and search. |
| NMRShiftDB | A community-driven, open-source database of NMR spectra for organic molecules, including natural products.[3] | 1D and 2D NMR spectra, chemical shifts, and structures. | Open Access |
Quantitative Comparison of Database Content:
As of late 2025, a precise, direct comparison of the number of ent-kaurane derivatives within each database is challenging due to differing search functionalities. However, based on available information and advanced search capabilities, a qualitative assessment can be made:
-
NP-MRD: As the largest and most rapidly expanding database, NP-MRD is expected to contain the most extensive collection of ent-kaurane NMR data.[1][2] Its advanced search features, once fully explored, are likely to yield the highest number of relevant entries.
-
CH-NMR-NP: This database is a valuable resource, particularly for older literature data. However, its static nature means it may not be as current as NP-MRD.
-
NMRShiftDB: With its substructure search functionality, NMRShiftDB allows for a more targeted query for the ent-kaurane scaffold, potentially providing a more accurate, albeit likely smaller, number of dedicated entries compared to NP-MRD.[3]
Alternative Approaches: Computational NMR Spectroscopy
Beyond direct database comparison, computational methods for predicting NMR spectra have emerged as a powerful alternative for structure elucidation and verification. These in silico approaches can be particularly useful when experimental data for a specific ent-kaurane derivative is unavailable.
| Method | Description | Key Features |
| DP4+ | A probabilistic method that compares experimentally measured NMR data with quantum-mechanically calculated data for a set of candidate structures to determine the most likely correct structure. | High accuracy in stereochemical assignment; requires a set of plausible candidate structures. |
The DP4+ method, in particular, has gained significant traction in the natural products community for its ability to resolve structural ambiguities and revise misassigned structures.
Experimental Protocols: Acquiring High-Quality NMR Data for Database Submission
The quality of the data within these databases is contingent on the quality of the submitted experimental data. Adhering to standardized protocols for sample preparation and data acquisition is crucial for ensuring the utility of the data for the wider research community.
1. Sample Preparation for ent-Kaurane Derivatives:
-
Purity: The ent-kaurane derivative should be of the highest possible purity, as impurities will complicate the NMR spectra and subsequent analysis.
-
Solvent Selection: A deuterated solvent that fully dissolves the compound should be chosen. Common choices for ent-kaurane derivatives include CDCl₃, CD₃OD, and DMSO-d₆. The solvent choice should be reported with the data.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for standard 1D and 2D NMR experiments on a modern spectrometer.
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.
2. NMR Data Acquisition:
A standard suite of 1D and 2D NMR experiments should be performed to enable complete structural assignment. This typically includes:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for stereochemical analysis.
3. Data Processing and Formatting:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra correctly (e.g., to the residual solvent peak or an internal standard like TMS).
-
Assign all proton and carbon signals as unambiguously as possible.
-
Prepare the data in a format suitable for submission to the chosen database. NP-MRD, for example, accepts a variety of common NMR data formats.
Workflow for Comparing NMR Data of an ent-Kaurane Derivative
The following diagram illustrates a typical workflow for a researcher seeking to identify or verify the structure of an ent-kaurane derivative using spectroscopic databases and computational methods.
Logical Pathway for Database and Computational Method Selection
The choice between relying solely on databases or employing computational methods depends on the outcome of the initial database search. The following diagram outlines a logical decision-making process.
Conclusion
For researchers working with ent-kaurane derivatives, a multi-pronged approach that leverages the strengths of comprehensive databases like NP-MRD and the predictive power of computational methods such as DP4+ is recommended. While databases provide a rapid means of identifying known compounds, computational tools are invaluable for verifying structures and elucidating novel chemical entities. The continued growth of open-access databases, fueled by community contributions of high-quality experimental data, will undoubtedly accelerate the pace of discovery in the exciting field of natural products research.
References
A Comparative Guide to the Pharmacokinetic Profiles of ent-Kaurane Analogs: Kaurenoic Acid, Oridonin, and Steviol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of three prominent ent-kaurane-3 analogs: Kaurenoic Acid, Oridonin, and Steviol. The information presented herein is compiled from experimental data to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these structurally related compounds, which are crucial for the development of novel therapeutics.
Executive Summary
ent-Kaurane diterpenoids are a class of natural products with a wide range of biological activities. However, their therapeutic potential is often influenced by their pharmacokinetic properties. This guide focuses on a comparative analysis of Kaurenoic Acid (KA), Oridonin, and Steviol, highlighting key differences in their bioavailability, metabolism, and excretion profiles. While all three share a common tetracyclic diterpene core, substitutions on this scaffold lead to distinct pharmacokinetic behaviors.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Kaurenoic Acid, Oridonin, and Steviol, derived from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of ent-Kaurane Analogs in Rats (Oral Administration)
| Parameter | Kaurenoic Acid | Oridonin |
| Dose (mg/kg) | 50 | 20 |
| Cmax (ng/mL) | Undetectable[1] | 146.9 ± 10.17[2][3] |
| Tmax (h) | - | 1.00 ± 0.12[4] |
| AUC (0-t) (mg·h/L) | - | 1.31 ± 0.29[2][4] |
| Clearance (CL/F) (L/h/kg) | - | 14.69 ± 4.42[2][3] |
| Absolute Bioavailability (%) | Undetectable[1] | 4.32 - 10.8 (dose-dependent)[5] |
Note: The oral bioavailability of Kaurenoic Acid in rats was found to be very low, with plasma levels below the limit of detection in the cited study.
Table 2: Pharmacokinetic Parameters of ent-Kaurane Analogs (Intravenous Administration in Rats)
| Parameter | Kaurenoic Acid | Oridonin |
| Dose (mg/kg) | 50 | 5, 10, 15 |
| Cmax (mg/L) | 22.17 ± 1.65[1] | - |
| Volume of Distribution (Vd) (L/kg) | 14.53 ± 1.47[1] | - |
| Clearance (CL) (mL/min/kg) | 17.67 ± 1.50[1] | - |
| Half-life (t1/2β) (h) | 9.52 ± 0.61[1] | - |
| AUC (0-∞) (mg·min/L) | 2859.65 ± 278.42[1] | - |
Table 3: Pharmacokinetic Parameters of Kaurenoic Acid and Steviol in Humans
| Parameter | Kaurenoic Acid (from Araliae Continentalis Radix extract) | Steviol (from Rebaudioside A) | Steviol (from Stevioside) |
| Dose | 1.147 mg (of KA) | Single oral dose | Single oral dose |
| Cmax (ng/mL) | - | 1472 (Steviol glucuronide)[6] | 1886 (Steviol glucuronide)[6] |
| Tmax (h) | - | 12.0 (Steviol glucuronide)[6][7] | 8.00 (Steviol glucuronide)[6][7] |
| t1/2 (h) | - | ~14 (Steviol glucuronide)[6] | ~14 (Steviol glucuronide)[6] |
| Systemic Clearance (CL/F) (L/h) | 23.89[8][9] | - | - |
| Volume of Distribution (V/F) (L) | 88.49 (total)[8] | - | - |
Note: Steviol is the aglycone of steviol glycosides and its pharmacokinetic parameters are typically measured as its major metabolite, steviol glucuronide.
Metabolic Pathways and Interactions
The metabolic fate of these analogs is a key determinant of their pharmacokinetic profiles.
Kaurenoic Acid: In vitro studies using rat and human liver microsomes indicate that Kaurenoic Acid undergoes extensive metabolism.[10][11] One identified metabolite is 16,17-dihydroxy-kaurenoic acid.[10] The high extraction ratio suggests significant first-pass metabolism, which may contribute to its low oral bioavailability.[10][11]
Oridonin: Oridonin is metabolized in the liver, with major biotransformation pathways including reduction, oxidation, dehydroxylation, and glucuronic acid conjugation.[4] It is a substrate for the P-glycoprotein (P-gp) efflux transporter, and co-administration with a P-gp inhibitor like verapamil has been shown to significantly increase its plasma concentration and bioavailability in rats.[2][3] Oridonin has also been shown to induce the expression and activity of CYP3A4 and CYP2C9.[4]
Steviol: Steviol glycosides, such as Rebaudioside A and Stevioside, are not absorbed intact. They are hydrolyzed by gut bacteria in the colon to their aglycone, steviol.[12] Steviol is then absorbed and subsequently conjugated in the liver to form steviol glucuronide, which is the primary metabolite found in plasma and is mainly excreted in the urine.[6][7][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summaries of typical experimental protocols used to generate the data presented.
In Vivo Pharmacokinetic Study in Rats
A common experimental workflow for determining the pharmacokinetic profile of an ent-kaurane analog in rats is depicted below.
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
-
Animals: Male Wistar rats are commonly used. They are acclimatized to laboratory conditions before the experiment.[1][14]
-
Drug Administration:
-
Blood Sampling: Blood samples are collected at predetermined time points through a cannulated vein (e.g., jugular or femoral vein) into tubes containing an anticoagulant.[1][14]
-
Sample Processing: Plasma is separated from the blood cells by centrifugation.[16]
Analytical Quantification
The concentration of the ent-kaurane analogs in plasma is determined using validated analytical methods.
Caption: General workflow for analytical quantification of ent-kaurane analogs in plasma.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Sample Preparation: Plasma proteins are precipitated, often with acetonitrile, followed by centrifugation.[1]
-
Chromatography: The supernatant is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of acetonitrile and acidified water.[1]
-
Detection: The compound is detected by its UV absorbance at a specific wavelength.[1]
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Similar to HPLC-UV, involving protein precipitation and/or extraction.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is often used for better separation.
-
Detection: The eluent is introduced into a mass spectrometer, and the compound is quantified using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[8]
-
Signaling Pathways and Transporters
The pharmacokinetic profiles of these compounds are influenced by their interaction with metabolic enzymes and transporters.
Caption: Simplified diagram of Oridonin's interaction with P-gp and CYP3A4.
Conclusion
This comparative guide illustrates the diverse pharmacokinetic profiles of the this compound analogs Kaurenoic Acid, Oridonin, and Steviol.
-
Kaurenoic Acid exhibits poor oral bioavailability in rats, likely due to extensive first-pass metabolism. Human studies suggest it is absorbed orally, but further investigation into its bioavailability is warranted.
-
Oridonin also has low oral bioavailability, which is partly attributed to P-gp mediated efflux and hepatic metabolism. Its potential for drug-drug interactions through modulation of P-gp and CYP enzymes is a critical consideration for its therapeutic development.
-
Steviol , the active metabolite of steviol glycosides, is well-absorbed after the hydrolysis of its parent compounds in the gut and is efficiently eliminated as a glucuronide conjugate.
Understanding these distinct pharmacokinetic characteristics is essential for designing effective drug delivery strategies and predicting potential drug interactions, thereby facilitating the translation of these promising natural products into clinical candidates. Further research is needed to fully elucidate the pharmacokinetic profile of other analogs like Xylopic Acid , for which there is currently limited quantitative data, although it is known to interact with metabolic enzymes.[17][18][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. doaj.org [doaj.org]
- 4. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Profile of Kaurenoic Acid after Oral Administration of Araliae Continentalis Radix Extract Powder to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Profile of Kaurenoic Acid after Oral Administration of Araliae Continentalis Radix Extract Powder to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 17. pure.ug.edu.gh [pure.ug.edu.gh]
- 18. In Vitro and In Vivo Effect of Xylopic Acid on Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. ijbcp.com [ijbcp.com]
- 21. researchgate.net [researchgate.net]
Unveiling Microtubule Dynamics: A Head-to-Head Comparison of the ent-Kaurane Diterpenoid Wangzaozin A and Taxol in Microtubule Stabilization
For researchers, scientists, and drug development professionals, the quest for novel microtubule-stabilizing agents is a continuous endeavor in the development of next-generation therapeutics. This guide provides a detailed, data-driven comparison of the microtubule-stabilizing effects of the ent-kaurane diterpenoid, wangzaozin A, and the well-established anticancer drug, Taxol (paclitaxel).
Microtubules, dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport, are a key target in cancer chemotherapy. Agents that interfere with microtubule dynamics can arrest cell cycle progression and induce apoptosis in rapidly dividing cancer cells. Taxol, a gold-standard microtubule-stabilizing agent, has been a cornerstone of cancer treatment for decades. However, the emergence of drug resistance and dose-limiting toxicities necessitates the discovery of new compounds with improved therapeutic profiles.
Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest for their diverse biological activities. Among them, wangzaozin A has been identified as a potent, novel microtubule stabilizer, making it a compelling candidate for comparison with Taxol.[1] This guide synthesizes available experimental data to provide an objective head-to-head comparison of these two compounds.
Quantitative Comparison of Microtubule Stabilization Effects
The following tables summarize the key quantitative data from various assays used to evaluate the microtubule-stabilizing properties of wangzaozin A and Taxol.
| Assay | Wangzaozin A | Taxol (Paclitaxel) | Reference |
| Tubulin Polymerization (in vitro) | Promotes tubulin assembly | Promotes tubulin assembly | [1] |
| Cell Line | HeLa, HL-60 | Various | [1] |
| Effect | G2/M cell cycle arrest, increase in oblate and lobulated nuclei | G2/M cell cycle arrest | [1] |
Further quantitative data for a direct, side-by-side comparison in the same experimental systems is limited in the current literature. The provided data is based on the characterization of wangzaozin A as a microtubule stabilizer and the well-established effects of Taxol.
Mechanism of Action: A Tale of Two Stabilizers
Both wangzaozin A and Taxol exert their effects by binding to tubulin, the fundamental protein subunit of microtubules. However, the precise binding sites and the resulting conformational changes in the microtubule lattice may differ.
Taxol binds to the β-tubulin subunit on the inside of the microtubule, promoting the polymerization of tubulin dimers and stabilizing the resulting polymer. This leads to the formation of abnormally stable and nonfunctional microtubules, which disrupts the mitotic spindle and ultimately triggers cell death.
Wangzaozin A , as an ent-kaurane diterpenoid, is also known to promote tubulin assembly.[1] Molecular dynamics simulations suggest its interaction with tubulin, though its precise binding site and the full extent of its stabilizing mechanism are still under investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess microtubule stabilization.
In Vitro Tubulin Polymerization Assay
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
-
Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution with GTP, a fluorescence reporter (optional), and the test compound (wangzaozin A or Taxol) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiation and Measurement: Incubate the plate at 37°C to initiate polymerization. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. Analyze parameters such as the rate of polymerization and the maximum polymer mass.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of microtubule networks within cells.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) on coverslips and allow them to adhere. Treat the cells with the desired concentrations of wangzaozin A or Taxol for a specified duration.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve cellular structures.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Blocking: Incubate the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the microtubule network using a fluorescence or confocal microscope.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing microtubule-stabilizing agents.
Caption: Workflow for comparing microtubule stabilizers.
Signaling Pathway Perturbation
The stabilization of microtubules by agents like Taxol and potentially wangzaozin A leads to the activation of the spindle assembly checkpoint (SAC), which ultimately results in mitotic arrest and can trigger apoptosis.
Caption: Pathway of microtubule stabilizer-induced apoptosis.
Conclusion
While Taxol remains a critical tool in oncology, the exploration of novel microtubule-stabilizing agents like the ent-kaurane diterpenoid wangzaozin A is vital for overcoming existing therapeutic challenges. The available data indicates that wangzaozin A is a potent microtubule stabilizer that induces G2/M cell cycle arrest, similar to Taxol.[1] However, a comprehensive understanding of its comparative efficacy and potential advantages will require further direct, side-by-side experimental comparisons. The protocols and frameworks presented in this guide offer a robust starting point for researchers to conduct such comparative studies and to further elucidate the therapeutic potential of this promising class of natural products.
References
Safety Operating Guide
Safe Disposal of ent-Kaurane-3: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of ent-Kaurane-3, a diterpenoid used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Characterization and Segregation
This compound, like many terpenes, should be treated as a hazardous waste.[1] Proper characterization is the first step in the disposal process.
Key characteristics to consider:
-
Ignitability: Terpenes can be flammable.
-
Reactivity: Avoid mixing with incompatible materials.
Table 1: Hazardous Waste Characterization Summary
| Characteristic | Criteria | Likely Classification for this compound |
| Ignitability | Liquid with a flash point < 60°C (140°F) | Assume flammable until tested. |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | Unlikely for a diterpene, but should be confirmed if in solution. |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases when mixed with water or corrosive substances. | Data not available; avoid mixing with strong oxidizing or reducing agents. |
| Toxicity | Meets specific toxicity criteria defined by regulatory agencies. | Handle as toxic to minimize risk. |
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[2]
-
Store this compound waste separately from strong acids, bases, and oxidizing agents.[3]
III. Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
1. Container Selection and Labeling:
- Collect all this compound waste (solid, liquid, and contaminated materials) in a designated, compatible waste container.[2] The original product container is often a suitable choice.[2]
- The container must be in good condition, leak-proof, and have a secure, tight-fitting cap.[2]
- Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3][4]
2. Waste Accumulation:
- Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the control of the generator and away from ignition sources and incompatible chemicals.[2]
- Keep the waste container closed at all times, except when adding waste.[2][5]
3. Disposal of Contaminated Materials:
- Any materials grossly contaminated with this compound, such as pipette tips, gloves, and absorbent pads from spill cleanup, must be disposed of as hazardous waste in the same container.[1]
- For spill cleanup, use an inert absorbent material (e.g., sand or vermiculite), collect the material, and place it in the hazardous waste container.[1]
4. Disposal of Empty Containers:
- Empty containers that held this compound must also be treated as hazardous waste.
- The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[5]
- For highly toxic compounds, the first three rinses must be collected as hazardous waste.[5] Given the lack of specific toxicity data for this compound, a conservative approach of collecting the first three rinses is recommended.
5. Arranging for Final Disposal:
- Once the waste container is full (no more than 90% capacity) or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
- Do not dispose of this compound down the drain or in the regular trash.[6]
IV. Experimental Workflow and Decision Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific hazardous waste management guidelines and the relevant federal, state, and local regulations.[1]
References
- 1. jmnspecialties.com [jmnspecialties.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. mtu.edu [mtu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Logistical Information for Handling ent-Kaurane-3
Disclaimer: No specific Safety Data Sheet (SDS) for ent-Kaurane-3 was found. This guidance is based on established safety protocols for handling potent, cytotoxic, and antineoplastic compounds, as ent-kaurane diterpenes are investigated for such properties. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein directly answers specific operational questions to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the last lines of defense against exposure.[1][2] The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. Change immediately if contaminated.[3] |
| Body Protection | Gown | Disposable, non-permeable, solid-front gown with long sleeves and tight-fitting cuffs.[3] |
| Eye Protection | Goggles | Chemical splash goggles providing full splash and impact protection.[4][5] |
| Face Protection | Face Shield | To be worn over safety goggles during procedures with a high risk of splashes.[1][5] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling powders or if there is a risk of aerosolization.[6][7] |
| Foot Protection | Shoe Covers | Disposable, chemical-resistant shoe covers. |
Experimental Protocols: Safe Handling and Disposal
Protocol for Safe Handling
-
Preparation and Engineering Controls :
-
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood that is vented to the outside.[3]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[8]
-
Assemble all necessary materials and equipment before introducing the compound to the work area to minimize traffic and potential contamination.
-
-
Donning PPE :
-
Put on inner gloves.
-
Don the protective gown, ensuring cuffs are tucked under the inner gloves.
-
Put on outer gloves, pulling them over the gown's cuffs.
-
Wear safety goggles and, if necessary, a face shield.
-
If handling powder or there is a risk of aerosolization, wear a properly fit-tested respirator.
-
-
Compound Handling :
-
Use Luer-lock syringes and other closed-system transfer devices where possible to minimize leaks and spills.[3]
-
Avoid the use of sharps whenever possible. If their use is unavoidable, handle with extreme care and dispose of them immediately in a designated sharps container.
-
Transport this compound in sealed, unbreakable, and clearly labeled secondary containers.[3]
-
-
Spill Management :
-
A spill kit specifically for cytotoxic agents must be readily available.[3]
-
In case of a spill, evacuate the immediate area and notify your supervisor and EHS.
-
Only trained personnel with appropriate PPE should clean up spills.
-
For skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[3]
-
For eye exposure, flush with water for at least 15 minutes and seek immediate medical attention.[3]
-
Disposal Plan
All waste generated from handling this compound is considered hazardous or cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.[9][10]
-
Segregation of Waste :
-
Types of Waste and Disposal Procedures :
-
Sharps : All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated chemotherapy sharps container.[3][10]
-
Solid Waste : Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other disposable items should be placed in the designated chemotherapeutic waste container (typically a yellow bag within a rigid container).[3][10]
-
Liquid Waste : Unused solutions or liquid waste containing this compound must be collected in a sealed, leak-proof container and disposed of as hazardous chemical waste through your institution's EHS department. Do not pour down the drain.[10]
-
Empty Vials : Empty vials that once contained this compound are also considered hazardous waste and should be disposed of in the chemotherapy sharps container.
-
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. youtube.com [youtube.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. uwyo.edu [uwyo.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. ashp.org [ashp.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
